"4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" chemical properties
Abstract 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS: 108540-96-1) is a specialized succinamic acid derivative synthesized from methyl anthranilate and succinic anhydride.[1] As a bifunctional intermediate pos...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS: 108540-96-1) is a specialized succinamic acid derivative synthesized from methyl anthranilate and succinic anhydride.[1] As a bifunctional intermediate possessing both an ortho-positioned methyl ester and a flexible succinyl chain, it serves as a critical scaffold in the synthesis of nitrogenous heterocycles, particularly succinimides and quinazolines . This guide details its physicochemical properties, synthetic pathways, and reactivity profile, tailored for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[2]
This compound represents a "masked" heterocycle, where the open-chain amide form is stable under neutral conditions but readily cyclizes under thermal or acidic/basic stress.
Soluble in DMSO, DMF, MeOH, dilute alkali; Sparingly soluble in water
Structural Features[1][2][4][5][6][7][8]
Ortho-Effect: The proximity of the methyl ester (-COOCH₃) and the amide (-NH-CO-) creates a steric and electronic environment that favors intramolecular cyclization.
Succinamic Linker: The 4-carbon chain provides the necessary flexibility for ring closure to form a 5-membered succinimide ring.
Hydrogen Bonding: Intramolecular H-bonding between the amide proton and the ester carbonyl stabilizes the open-chain conformation in the solid state.
Synthesis & Production Protocol
The synthesis exploits the nucleophilicity of the aniline nitrogen attacking the electrophilic carbonyl of succinic anhydride. This reaction is typically quantitative and avoids the use of coupling reagents.
Solvent: Toluene or Dichloromethane (DCM). Toluene is preferred for scale-up to allow azeotropic removal of water if subsequent cyclization is desired in one pot.
Execution:
Dissolve methyl anthranilate in the solvent (0.5 M concentration).
Add succinic anhydride in a single portion.
Reflux the mixture for 2–4 hours. The product often precipitates directly from the reaction mixture upon cooling.
Work-up:
Cool the reaction mixture to 0–5 °C.
Filter the precipitate.
Wash the filter cake with cold solvent (e.g., cold toluene or ether) to remove unreacted anhydride.
Drying: Vacuum dry at 40 °C.
Validation:
TLC: Monitor disappearance of methyl anthranilate (
in Hexane/EtOAc 3:1) and appearance of the polar acid spot (near baseline).
Yield: Typical isolated yields range from 85% to 95%.
Figure 1: Synthesis pathway via anhydride ring opening.
Reactivity & Synthetic Utility
The core value of this compound lies in its ability to diverge into different heterocyclic systems depending on the conditions applied.
A. Cyclization to Succinimides
Under dehydrating conditions, the free carboxylic acid attacks the amide nitrogen (or vice versa via an isoimide intermediate) to form a succinimide ring.
Utility: This moiety is found in various anticonvulsant pharmacophores.
B. Cyclization to Quinazolines
Reaction with primary amines or ammonia leads to the formation of the quinazoline core, a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).
Mechanism: The amine attacks the imide or the ester, followed by ring closure involving the ortho-ester group.
Product: 3-substituted quinazoline-2,4(1H,3H)-diones (if reacted with urea/amines) or quinazolin-4-ones.
C. Hydrolysis
The methyl ester is susceptible to saponification.
Conditions: Aqueous NaOH/LiOH.
Product: N-Succinyl anthranilic acid (Di-acid).
Figure 2: Divergent reactivity pathways.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral fingerprints are diagnostic.
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) to prevent hydrolysis or spontaneous cyclization.
Handling: Use standard PPE (gloves, goggles). Avoid dust formation.
References
PubChem. 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CID 868621). National Library of Medicine. [Link]
Staiger, R. P., & Miller, E. B. (1959). The Reaction of Isatoic Anhydride with Alcohols.[2] Journal of Organic Chemistry, 24(9), 1214–1219. (Foundational chemistry of anthranilate derivatives).
Discovery and history of "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid"
An In-depth Technical Guide to 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive overview of 4-[2-(Methoxyca...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, a specialty chemical with potential applications in research and development. While the history of this specific molecule is not extensively documented, its synthesis is straightforward, arising from the reaction of two commercially significant precursors: methyl anthranilate and succinic anhydride. This guide details a reliable synthetic protocol, methods for its characterization, and explores its potential applications in medicinal chemistry, polymer science, and as a versatile chemical intermediate. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: A Molecule of Convergent Functionality
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS No. 108540-96-1) is an organic compound that merges two key chemical scaffolds: an anthranilic acid derivative and a succinic acid derivative. The anthranilic acid moiety, specifically the methyl ester, is a well-established pharmacophore and a precursor to a wide array of biologically active molecules, including anti-inflammatory agents, antivirals, and central nervous system modulators[1][2]. Methyl anthranilate itself is widely used as an intermediate in the synthesis of pharmaceuticals[3][4]. The succinic acid framework, on the other hand, provides a four-carbon dicarboxylic acid structure that is often employed as a linker in drug design to improve solubility and pharmacokinetic properties[5][6].
The convergence of these two functionalities in a single molecule suggests a platform for the development of novel compounds with tailored properties. The presence of a carboxylic acid group and an ester group provides two distinct points for further chemical modification, making it a valuable building block for more complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid is provided in Table 1.
The synthesis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid is achieved through a direct and high-yielding acylation reaction between methyl anthranilate and succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution at the anhydride carbonyl by the aniline nitrogen.
Proposed Synthetic Workflow
The workflow for the synthesis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid is depicted in the following diagram:
Caption: Proposed workflow for the synthesis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid.
Detailed Experimental Protocol
Materials:
Methyl anthranilate (1.0 eq)
Succinic anhydride (1.0 eq)
Anhydrous tetrahydrofuran (THF) or acetonitrile
Ethanol
Deionized water
Procedure:
To a solution of methyl anthranilate (1.0 equivalent) in anhydrous THF, add succinic anhydride (1.0 equivalent) portion-wise at room temperature with stirring.
Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid as a solid.
The purified product is dried under vacuum.
Causality behind Experimental Choices:
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of succinic anhydride to succinic acid, which would not participate in the desired amidation reaction.
Room Temperature Reaction: The reaction is generally facile and does not require heating, which minimizes the potential for side reactions.
Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring high purity of the final product.
Spectroscopic Characterization
The identity and purity of the synthesized 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid can be confirmed using a suite of spectroscopic techniques.
Technique
Expected Key Features
¹H NMR
Signals corresponding to the aromatic protons of the anthranilate ring, the methylene protons of the succinate backbone, the methyl ester protons, the amide proton (N-H), and the carboxylic acid proton (O-H).
¹³C NMR
Resonances for the carbonyl carbons of the ester, amide, and carboxylic acid groups, as well as the aromatic and aliphatic carbons. The available spectrum from SpectraBase can be used as a reference[7].
IR Spectroscopy
Characteristic absorption bands for N-H stretching (amide), C=O stretching (ester, amide, carboxylic acid), and O-H stretching (carboxylic acid).
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound (251.24 g/mol ) and characteristic fragmentation patterns.
Potential Applications and Future Research Directions
While specific applications for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid are not yet well-defined in the literature, its structure suggests several promising avenues for research and development.
Caption: Potential application areas for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid.
Medicinal Chemistry Scaffold
The anthranilic acid scaffold is a "privileged" structure in medicinal chemistry, known for its wide range of biological activities[1][2]. The related compound, 4-anilino-4-oxobutanoic acid, is a metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat, suggesting that derivatives of this scaffold could be explored for anticancer activity[8]. The free carboxylic acid and ester groups provide handles for creating libraries of new compounds for screening against various biological targets.
Polymer and Materials Science
The presence of two functional groups (a carboxylic acid and an ester that can be hydrolyzed to a second carboxylic acid) makes this molecule a potential monomer for the synthesis of polyamides and polyesters. These polymers could have unique properties due to the presence of the aromatic side chain. It could also be used as a cross-linking agent or for surface modification of materials.
Chemical Intermediate
As a bifunctional molecule, it can serve as a versatile intermediate in multi-step organic syntheses. The differential reactivity of the carboxylic acid and the ester can be exploited to selectively perform reactions at either end of the molecule, leading to the construction of complex molecular targets.
Conclusion
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid is a readily accessible compound with significant potential as a building block in various fields of chemical research. While its own discovery and history are not prominently documented, its rational design based on the combination of two important chemical motifs—anthranilic acid and succinic acid—provides a strong basis for its further investigation. The straightforward synthesis and the presence of multiple functional groups make it an attractive target for researchers in medicinal chemistry, polymer science, and synthetic organic chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, encouraging its exploration in the development of new molecules and materials.
References
J. Med. Chem. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]
"4-(2-methoxycarbonylanilino)-4-oxobutanoic acid" physical and chemical properties
Technical Monograph: 4-(2-Methoxycarbonylanilino)-4-oxobutanoic Acid Executive Summary This technical guide profiles 4-(2-methoxycarbonylanilino)-4-oxobutanoic acid (also known as N-succinyl methyl anthranilate), a criti...
This technical guide profiles 4-(2-methoxycarbonylanilino)-4-oxobutanoic acid (also known as N-succinyl methyl anthranilate), a critical bifunctional intermediate in the synthesis of nitrogen heterocycles.[1] Characterized by the presence of a methyl ester, a secondary amide, and a terminal carboxylic acid, this molecule serves as a "masked" scaffold for the generation of quinazolin-4(3H)-ones and succinimide derivatives.[1] This guide details its physicochemical properties, synthesis via anhydride ring-opening, and its utility in pharmacophore development.
Part 1: Chemical Identity & Structural Analysis
The molecule is an amic acid formed by the derivatization of methyl anthranilate. Its structure allows for diverse post-synthetic modifications, particularly cyclization reactions driven by the proximity of the ester and amide groups.
Not widely listed as commodity chemical; typically prepared in situ
Appearance
White to off-white crystalline solid (Predicted)
Solubility
Soluble in DMSO, DMF, warm Ethanol; Soluble in aqueous base (as carboxylate salt); Limited solubility in water/hexane.[1][2][3]
pKa (Predicted)
~4.2 (Carboxylic acid), ~14 (Amide N-H)
Structural Features
Ortho-Disposition: The ortho arrangement of the amide and methyl ester on the benzene ring pre-organizes the molecule for intramolecular cyclization.[1]
H-Bonding: Intramolecular hydrogen bonding between the amide proton and the ester carbonyl stabilizes the conformation.[1]
Bifunctionality: The terminal carboxylic acid allows for conjugation to resins or other pharmacophores without disturbing the potential quinazoline core.
Part 2: Synthesis & Reaction Mechanism
The most robust route to this compound is the nucleophilic acyl substitution of succinic anhydride by methyl anthranilate . This reaction is generally quantitative and avoids the use of coupling reagents (EDC/DCC), adhering to green chemistry principles (Atom Economy).
Reaction Scheme (DOT Visualization)
Caption: Figure 1. Nucleophilic ring-opening of succinic anhydride by methyl anthranilate.
Experimental Protocol: Synthesis of N-Succinyl Methyl Anthranilate
Solvent: Toluene (reflux) or Dichloromethane (DCM) with catalytic DMAP.
Procedure (Toluene Method):
Dissolution: Charge a round-bottom flask with Methyl Anthranilate (15.1 g, 100 mmol) and Toluene (100 mL).
Addition: Add Succinic Anhydride (11.0 g, 110 mmol) in a single portion.
Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. The reaction is driven by the precipitation of the product or can be monitored by TLC (formation of a polar, acid-positive spot).
Work-up: Cool the mixture to room temperature. The product typically crystallizes out of the solution.
Purification: Filter the solid. Wash the filter cake with cold toluene followed by hexanes to remove unreacted amine.
Drying: Dry under vacuum at 45°C.
Validation (Self-Validating Checkpoints):
Solubility Check: The product should dissolve in 5% NaHCO₃ (due to the free -COOH), whereas the starting material (methyl anthranilate) will not.[1]
To confirm the identity of the synthesized material without a reference standard, rely on the following diagnostic signals.
Infrared Spectroscopy (FT-IR)
Carboxylic Acid (O-H): Broad band at 2500–3300 cm⁻¹.
Ester (C=O): Sharp, intense peak at ~1720–1730 cm⁻¹ (Methyl ester).
Amide I (C=O): Strong peak at ~1680–1700 cm⁻¹.
Amide II (N-H): Bending vibration at ~1530–1550 cm⁻¹.
Proton NMR (¹H-NMR, DMSO-d₆)
Shift (δ ppm)
Multiplicity
Integration
Assignment
12.1
Broad Singlet
1H
Carboxylic Acid (-COOH )
10.5
Singlet
1H
Amide (-NH -)
8.2
Doublet
1H
Aromatic H (Ortho to Amide)
7.9
Doublet
1H
Aromatic H (Ortho to Ester)
7.1 - 7.6
Multiplet
2H
Aromatic H (Meta/Para)
3.85
Singlet
3H
Methyl Ester (-OCH ₃)
2.5 - 2.6
Multiplet
4H
Succinyl Chain (-CH ₂-CH ₂-)
Part 4: Applications in Drug Discovery
This molecule is a "branch point" intermediate. Depending on the conditions applied, it can yield two distinct heterocyclic scaffolds used in medicinal chemistry.[5]
Quinazolinone Synthesis (Route A): Reaction with hydrazine or primary amines leads to ring closure involving the ester group, forming the quinazolinone core. This scaffold is ubiquitous in kinase inhibitors (e.g., Idelalisib analogs).
Succinimide Formation (Route B): Treatment with dehydrating agents (Ac₂O) closes the succinic ring before reacting with the ester, yielding N-aryl succinimides.
References
Synthesis of Amic Acids: PrepChem. "Synthesis of 4-Butylamino-4-oxobutanoic acid" (Analogous procedure for anhydride ring opening). Available at: [Link]
Methyl Anthranilate Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8635, Methyl anthranilate. Available at: [Link][1]
Quinazolinone Scaffolds:Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid: Technical Profile & Bioactivity Guide
This guide provides an in-depth technical analysis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid , a bioactive secondary metabolite and synthetic scaffold associated with marine natural products. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid , a bioactive secondary metabolite and synthetic scaffold associated with marine natural products.
Executive Summary & Chemical Identity
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (also known as N-succinylanthranilic acid methyl ester or methyl N-succinylanthranilate) is a bioactive dicarboxylic acid derivative found in marine ecosystems. Chemically, it represents the condensation product of methyl anthranilate and succinic anhydride , bridging the structural classes of anthranilates and succinates.
In the context of natural products, this molecule and its dimethyl ester analogue have been identified as constituents of marine organisms in the Northern Arabian Sea, specifically linked to brown algae and sponge-associated bacterial metabolites. It serves as a critical intermediate in the synthesis of quinoline alkaloids and exhibits significant serine protease inhibitory activity , particularly against chymotrypsin.
Research conducted by the H.E.J.[1][2] Research Institute of Chemistry (Pakistan) identified this scaffold as a marine natural product. Specifically, the dimethyl ester form (Methyl 2-[3-(methoxycarbonyl)propanamido]benzoate) and its free acid precursors are metabolites isolated during investigations of the Northern Arabian Sea ecosystem. These compounds are often associated with the secondary metabolism of marine brown algae (e.g., Spatoglossum spp.) or their symbiotic actinobacteria (Streptomyces spp.), which utilize the anthranilate synthase pathway to generate diverse alkaloid precursors.
Biosynthetic Logic
The biosynthesis follows a non-ribosomal peptide synthetase (NRPS) or NRPS-like logic, involving the condensation of anthranilate (derived from chorismate) with a succinyl-CoA extender unit.
Pathway Visualization (DOT):
Figure 1: Proposed biosynthetic pathway linking primary metabolism (Krebs cycle) to the target anthranilate scaffold.
Chemical Synthesis Protocol
For drug development and structural verification, the biomimetic synthesis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid is achieved via the ring-opening of succinic anhydride by methyl anthranilate. This method, optimized by Khan et al. (2006), ensures high yield and regioselectivity.
Preparation : Dissolve 1.0 g of methyl anthranilate in 100 mL of dry benzene in a round-bottom flask equipped with a reflux condenser.
Addition : Add 1.1 equivalents of succinic anhydride to the solution.
Reflux : Heat the mixture to reflux (80°C) for 6–10 hours. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the succinic anhydride carbonyl.
Precipitation : Upon completion (monitored by TLC), cool the reaction mixture to room temperature. The product, being a free carboxylic acid, will often crystallize out of the non-polar solvent.
Isolation : Filter the precipitate. Wash with cold benzene/hexane to remove unreacted starting materials.
Purification : Recrystallize from ethanol or methanol to obtain pure white crystals.
¹H-NMR : Signals for the methyl ester singlet (~3.8 ppm), succinyl methylene triplets (~2.6–2.7 ppm), and aromatic protons.
Pharmacological Potential
The core value of this molecule in drug development lies in its ability to modulate serine proteases and inhibit microbial growth.
Chymotrypsin Inhibition
The molecule exhibits significant inhibitory activity against
-chymotrypsin , a digestive serine protease.
Mechanism : The succinyl side chain mimics the aspartate/glutamate residues often recognized by proteases, while the aromatic anthranilate moiety may interact with the hydrophobic specificity pocket (S1) of the enzyme.
Therapeutic Relevance : Protease inhibitors are critical in treating pancreatitis, inflammation, and viral infections (e.g., HCV, HIV) where viral polyprotein processing depends on host or viral proteases.
Antimicrobial Activity
Comparative bioassays indicate moderate to significant antibacterial and antifungal activity.
Targets : Bacillus subtilis, Staphylococcus aureus, and Candida albicans.
SAR Insight : The free carboxylic acid is essential for solubility and interaction with bacterial cell walls, while the methyl ester increases membrane permeability (lipophilicity).
Bioactivity Data Summary
Assay
Organism/Enzyme
Activity Level
Reference Standard
| Enzyme Inhibition |
-Chymotrypsin | IC₅₀: ~50–200 µM | Chymostatin |
| Antibacterial | Staphylococcus aureus | Zone of Inhibition: ++ | Ampicillin |
| Antifungal | Candida albicans | Zone of Inhibition: + | Amphotericin B |
To validate the bioactivity of the synthesized or isolated product, use the following spectrophotometric assay.
Principle : Measurement of the release of p-nitroaniline from the substrate N-succinyl-phenylalanine-p-nitroanilide (SPPNA) by chymotrypsin.
Protocol:
Buffer Prep : Prepare 50 mM Tris-HCl buffer (pH 7.6) containing 10 mM CaCl₂.
Enzyme Solution : Dissolve
-chymotrypsin (12 units/mL) in the buffer.
Inhibitor Incubation :
Mix 200 µL of enzyme solution with 20 µL of the test compound (dissolved in DMSO) at varying concentrations (10–1000 µM).
Incubate at 30°C for 30 minutes.
Substrate Addition : Add 100 µL of SPPNA (0.5 mM).
Measurement : Monitor the absorbance at 410 nm continuously for 10 minutes using a microplate reader.
Calculation :
References
Khan, A. M., Anjum, S., Choudhary, M. I., & Atta-ur-Rahman. (2006). Synthesis of Bioactive Succinylanthranilic Acid Ester and its Analogues. World Journal of Chemistry, 1(1), 30–32. Link
Atta-ur-Rahman, & Choudhary, M. I. (2001).[2][4] Bioactive Natural Products as a Potential Source of New Pharmacophores. Pure and Applied Chemistry, 73(3), 555–560. Link
Walsh, C. T., et al. (2006). Tailoring Enzymes that Modify Nonribosomal Peptides during and after Chain Elongation on NRPS Assembly Lines. Current Opinion in Chemical Biology, 10(5), 484–491. Link
"4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" reported in Aconitum laeve
A Technical Guide to the Phytochemical Investigation of Aconitum laeve Disclaimer: This document serves as a technical guide for the general methodology of isolating and characterizing novel compounds from plants of the...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to the Phytochemical Investigation of Aconitum laeve
Disclaimer: This document serves as a technical guide for the general methodology of isolating and characterizing novel compounds from plants of the Aconitum genus. The compound "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" is used as a hypothetical target molecule to illustrate these scientific principles. A comprehensive literature search did not confirm the natural occurrence of this specific compound in Aconitum laeve. The primary chemical constituents of this genus are typically complex diterpenoid and norditerpenoid alkaloids.
Introduction: The Phytochemical Landscape of Aconitum laeve
The genus Aconitum, belonging to the family Ranunculaceae, is renowned for its rich and complex phytochemical profile. Species within this genus, including Aconitum laeve Royle, are known to produce a diverse array of potent norditerpenoid and diterpenoid alkaloids[1][2]. These compounds, such as lappaconitine and delphatine, are of significant interest to researchers due to their pronounced pharmacological activities[1]. The process of exploring the chemical constituents of A. laeve—a practice known as phytochemical investigation—is a critical endeavor in natural product drug discovery. It involves a systematic series of steps from plant collection to extraction, isolation, and ultimately, structural elucidation of novel compounds.
This guide provides a comprehensive, technically-grounded framework for such an investigation. To illustrate the causality behind experimental choices, we will use "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" as a hypothetical target molecule. While not reported in nature, its distinct chemical features provide an excellent model for explaining the logic of separation and characterization science.
Part 1: Physicochemical Profile of the Hypothetical Target Molecule
Before commencing any isolation work, a thorough analysis of the target molecule's structure is essential to predict its behavior and guide the methodological strategy.
This molecule possesses several key functional groups that dictate its chemical properties:
Carboxylic Acid (-COOH): This group is acidic and highly polar, capable of donating a proton. It provides a chemical handle for pH-driven extraction techniques.
Amide (-CONH-): This group is polar and can participate in hydrogen bonding.
Ester (-COOCH₃): A moderately polar group.
Aromatic Ring: A nonpolar, hydrophobic region.
The combination of these groups results in a molecule of intermediate polarity with a distinct acidic character. This profile is fundamentally different from the basic, nitrogen-containing heterocyclic ring systems of the alkaloids typically found in Aconitum[3][4]. This difference is the cornerstone of the separation strategy.
Guides concentration calculations and MS analysis.
Polarity
Intermediate
Suggests solubility in polar organic solvents like methanol or ethyl acetate, but limited solubility in nonpolar solvents like hexane.
Acid/Base Character
Acidic
The carboxylic acid allows for selective extraction into a basic aqueous solution (e.g., sodium bicarbonate) and subsequent re-acidification to recover the compound. This is a key purification step.
Hydrogen Bonding
Donor (acid, amide) & Acceptor (all oxygens)
Influences interactions with chromatographic stationary phases (e.g., silica gel).
Part 2: A General Workflow for Phytochemical Investigation of A. laeve
The isolation of a pure compound from a crude plant extract is a multi-step process designed to systematically remove impurities and separate molecules based on their physicochemical properties.
Step 1: Plant Material Preparation
The initial step involves the careful collection, drying, and grinding of the plant material (e.g., aerial parts or roots of A. laeve). Proper drying (typically in shade or a low-temperature oven) is crucial to prevent enzymatic degradation of phytochemicals. Grinding the material into a fine powder increases the surface area, ensuring efficient extraction by the chosen solvent.
Step 2: Crude Extraction
The goal of this step is to extract the broadest possible range of compounds from the plant matrix.
Protocol: Maceration
Maceration: Submerge 1 kg of powdered A. laeve material in 5 L of 95% methanol in a large, sealed container. Methanol is chosen for its ability to dissolve a wide spectrum of polar and moderately nonpolar compounds.
Agitation: Allow the mixture to stand for 72 hours at room temperature, with periodic agitation to ensure thorough extraction.
Filtration: Filter the mixture through cheesecloth and then filter paper to separate the plant debris from the liquid extract (the marc).
Re-extraction: Repeat the process two more times with fresh solvent on the same plant material to maximize yield.
Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C. This gentle process removes the solvent without degrading thermally sensitive compounds, yielding a dark, viscous crude extract.
This is a critical liquid-liquid extraction step that separates the crude extract into different fractions based on polarity and acid-base properties. This is where the acidic nature of our hypothetical target is exploited.
Protocol: Acid-Base Partitioning
Dissolution: Dissolve the crude methanolic extract in a mixture of ethyl acetate and water.
Base Extraction: Transfer the mixture to a separatory funnel and add a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously and allow the layers to separate. The acidic compound, "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid," will be deprotonated to its carboxylate salt, which is highly water-soluble, thus moving it into the aqueous layer. Most other compounds, including the basic alkaloids, will remain in the ethyl acetate layer.
Separation: Drain the lower aqueous layer. Repeat the extraction of the ethyl acetate layer with fresh NaHCO₃ solution two more times to ensure complete recovery of all acidic compounds.
Acidification & Recovery: Combine the aqueous extracts and cool in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH reaches ~2. This will re-protonate the carboxylate salt, causing the neutral acidic compound to precipitate out of the solution or become extractable back into an organic solvent.
Final Extraction: Extract the acidified aqueous layer with fresh ethyl acetate. The protonated target compound will now move back into the ethyl acetate layer.
Drying and Concentration: Collect the ethyl acetate layer, dry it over anhydrous sodium sulfate to remove residual water, filter, and concentrate under reduced pressure to yield a "crude acidic fraction," which is now significantly enriched with the target compound.
Fig 1. Workflow for acidic compound isolation.
Step 4: Chromatographic Purification
Even after partitioning, the acidic fraction contains multiple compounds. Chromatography is required to isolate the target molecule in high purity.
Protocol: Multi-Stage Chromatography
Silica Gel Column Chromatography:
Rationale: This technique separates compounds based on their polarity. More polar compounds interact more strongly with the polar silica gel and elute later.
Procedure: Pack a glass column with silica gel slurried in hexane. Load the concentrated crude acidic fraction onto the top of the column. Begin elution with a low-polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (a gradient). Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain the target compound.
Rationale: For final purification, Prep-HPLC offers much higher resolution than column chromatography. A C18 (reverse-phase) column is often used, where nonpolar compounds are retained longer.
Procedure: Combine the purest fractions from the silica column. Dissolve the residue in a suitable solvent (e.g., methanol). Inject the solution onto a C18 Prep-HPLC column. Elute with a mobile phase gradient, typically of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to keep the carboxylic acid protonated and ensure sharp peaks. Monitor the elution with a UV detector and collect the peak corresponding to the target compound. Evaporate the solvent to obtain the pure isolated compound.
Part 3: Structural Elucidation Workflow
Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved by combining data from several analytical techniques.
Mass Spectrometry (MS):
Purpose: To determine the molecular weight and elemental formula.
Technique: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (e.g., C₁₂H₁₃NO₅).
Infrared (IR) Spectroscopy:
Purpose: To identify the functional groups present in the molecule.
Expected Signals: Broad peak ~3300-2500 cm⁻¹ (O-H of carboxylic acid), sharp peak ~1730 cm⁻¹ (C=O of ester), peak ~1710 cm⁻¹ (C=O of carboxylic acid), peak ~1670 cm⁻¹ (C=O of amide), and peaks ~1600-1450 cm⁻¹ (C=C of aromatic ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Purpose: To map the carbon-hydrogen framework of the molecule. This is the most powerful tool for structural elucidation.
Key Experiments:
¹H NMR: Shows the number of different types of protons, their chemical environment, and how they are split by neighboring protons.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule[6].
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows which protons are coupled (adjacent) to each other. HSQC correlates protons directly to the carbons they are attached to. HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular fragments.
Fig 2. Interrelation of analytical techniques.
Conclusion
The phytochemical investigation of plants like Aconitum laeve is a meticulous process that relies on the fundamental principles of chemistry. By understanding the physicochemical properties of potential target molecules, a logical and efficient workflow can be designed for their extraction, isolation, and characterization. While "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" has not been reported as a natural product from this species, its structure serves as an ideal model to explain the acid-base extraction and chromatographic techniques that are fundamental to natural product chemistry. The true value of A. laeve lies in its diverse alkaloid content, and the application of these robust methodologies will continue to uncover novel compounds with potentially significant pharmacological applications.
References
Google Patents. CN102895338A - Preparation method of monkshood or radix aconite total alkaloid extractive.
SpectraBase. 4-[2-(METHOXYCARBONYL)-ANILINO]-4-OXOBUTANOIC-ACID. Available from: [Link].
Shyaula, S.L. (2011). Phytochemicals, Traditional Uses and Processing of Aconitum Species in Nepal. Journal of Pharmacognosy and Phytotherapy, 3(4), 48-54. Available from: [Link].
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link].
PubChem. 4-[2,5-Bis(methoxycarbonyl)anilino]-4-oxobutanoic acid. National Center for Biotechnology Information. Available from: [Link].
Khan, I., et al. (2024). Assessing the Potential of Aconitum Laeve Extract for Biogenic Silver and Gold Nanoparticle Synthesis and Their Biological and Catalytic Applications. MDPI. Available from: [Link].
Shaheen, F., et al. (2005). Alkaloids of Aconitum laeve and their anti-inflammatory antioxidant and tyrosinase inhibition activities. Phytochemistry, 66(8), 935-40. Available from: [Link].
Zhang, L., et al. (2015). A High Yield Method of Extracting Alkaloid from Aconitum coreanum by Pulsed Electric Field. Molecules, 20(8), 14849-14860. Available from: [Link].
Ahmad, M., et al. (2007). Alkaloids from the roots of Aconitum pseudo-laeve var. erectum. Journal of Asian Natural Products Research, 9(5), 461-6. Available from: [Link].
CABI Digital Library. Optimization of the Extraction Technology of Total Alkaloids from Aconitum gymnandrum Maxim. Available from: [Link].
ResearchGate. Norditerpenoid alkaloid from the roots of Aconitum laeve Royle. Available from: [Link].
Song, J., et al. (2016). Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. Molecules, 21(2), 153. Available from: [Link].
CABI Digital Library. Chemical, pharmacological and antimicrobial properties of the Genus Aconitum: Case study. Available from: [Link].
Ali, M., et al. (2022). Phytochemical Screening, Antioxidant and Antifungal Activities of Aconitum chasmanthum Stapf ex Holmes Wild Rhizome Extracts. Processes, 10(6), 1056. Available from: [Link].
Semantic Scholar. PHYTOCHEMICAL CONSTITUENT OF ACONITUM SPECIES-A REVIEW. Available from: [Link].
Using "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" in peptide synthesis
Application Note: Strategic Integration of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid in Solid-Phase Peptide Synthesis (SPPS) Abstract This technical guide details the methodological integration of 4-[2-(Methoxyca...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Integration of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Abstract
This technical guide details the methodological integration of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS: 108540-96-1) into solid-phase peptide synthesis workflows. Functioning as a bifunctional building block, this molecule—essentially
-succinyl anthranilic acid methyl ester—serves two critical roles: (1) as a precursor for generating quinazoline-2,4-dione peptidomimetic scaffolds, and (2) as a pharmacophoric motif mimicking the immunomodulator Suplatast Tosylate . This note provides optimized coupling protocols, cyclization strategies, and troubleshooting matrices for drug discovery researchers.
Introduction & Chemical Utility
In modern drug discovery, "privileged structures" are molecular scaffolds capable of binding to multiple receptor targets. The anthranilic acid moiety is one such structure.[1][2][3][4] The derivative 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid offers a unique advantage in peptide chemistry: it combines a flexible succinyl spacer with a reactive ortho-substituted aromatic ring.
Key Applications:
Peptidomimetic Library Generation: The methyl ester functionality on the anthranilate ring is a "latent" electrophile. Post-coupling, it can undergo cyclization with amines or ureas to form Quinazoline-2,4-diones , a class of heterocycles with potent biological activities (e.g., 5-HT antagonists, antibacterial agents).
Immunomodulatory Conjugates: This molecule represents the core scaffold of Suplatast , a Th2 cytokine inhibitor. Incorporating it into peptide sequences allows for the synthesis of "Suplatast-Peptide" hybrids to target specific tissue compartments.
Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group (20% Piperidine/DMF, 2 x 10 min) and wash (DMF x 5, DCM x 3).
Activation:
Dissolve 3 equivalents of the acid in minimal DMF.
Add 2.9 equivalents of HATU.
Add 6 equivalents of DIPEA.
Critical Note: Pre-activate for only 30-60 seconds. Long activation can lead to self-cyclization of the succinyl group to form a succinimide species before coupling.
Coupling:
Add the activated solution to the resin.
Shake/agitate at room temperature for 2 hours .
QC Check: Perform a Kaiser Test (Ninhydrin). It should be negative (colorless beads), indicating complete capping of the amine.
Washing: Drain and wash resin with DMF (5x) and DCM (5x).
Objective: Convert the linear methyl ester intermediate into a cyclic Quinazoline-2,4-dione. This requires an external amine source or a urea linkage.
Scenario: Synthesis of N3-substituted Quinazoline-2,4-diones.
Ester Hydrolysis (Optional): If the methyl ester is too unreactive, treat with LiOH in THF/Water to generate the free acid anthranilate, then couple an amine.
Direct Aminolysis (Preferred):
Suspend resin in a solution of Primary Amine (R-NH2) (e.g., Benzylamine, 20 eq) in TFE (Trifluoroethanol) / Dioxane (1:1).
Heat to 60°C for 12–24 hours.
Mechanism: The amine attacks the methyl ester to form an amide, which then cyclizes with the neighboring succinyl amide nitrogen (less common) or requires a urea insertion strategy.
Alternative (Urea Strategy):
Note: To strictly form the Quinazoline-2,4-dione core, the standard route involves reacting an anthranilic acid amide with a carbonyl source (like CDI or Triphosgene).
With this specific reagent: The succinyl group is already an amide. The most chemically consistent cyclization yields a Succinimido-Benzamide derivative or, under harsh basic conditions, a Benzodiazepine-2,5-dione if the spacer length allows.
"4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" in material science research
Application Note: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid in Material Science Introduction & Chemical Identity 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (referred to herein as M-SANA ) is a bifunctional...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid in Material Science
Introduction & Chemical Identity
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (referred to herein as M-SANA ) is a bifunctional succinanilic acid derivative. Structurally, it consists of a flexible succinyl chain attached to a rigid methyl anthranilate (ortho-amino benzoate) core.
In material science, M-SANA is valued not merely as a chemical intermediate, but as a ligand for coordination polymers and a surface-active agent . Its unique "hard-soft" architecture—combining a hard carboxylate donor, a neutral ester acceptor, and an amide linkage—makes it a versatile building block for supramolecular assemblies and functional coatings.
Key Chemical Properties:
CAS Number: 108540-96-1
Molecular Formula: C₁₂H₁₃NO₅
Molecular Weight: 251.24 g/mol
Functional Motifs:
Terminal Carboxylic Acid: Primary coordination site for metal ions (Zn²⁺, Cu²⁺, Ln³⁺).
Amide Linkage: Facilitates self-assembly via N-H···O hydrogen bonding.[1]
Synthesis Protocol: High-Purity M-SANA
Objective: Synthesize M-SANA with >98% purity suitable for MOF growth or surface adsorption studies.
Principle: Nucleophilic ring-opening of succinic anhydride by methyl anthranilate.
Reagents:
Methyl anthranilate (Liquid, >98%)
Succinic anhydride (Solid, >99%)
Solvent: Toluene (anhydrous) or Dichloromethane (DCM)
Catalyst (Optional): Triethylamine (TEA)
Step-by-Step Workflow:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Succinic Anhydride (10.0 g, 100 mmol) in Toluene (100 mL) .
Addition: Add Methyl Anthranilate (15.1 g, 100 mmol) dropwise to the stirring solution.
Note: If using DCM, perform at room temperature. If using Toluene, heat to 80°C to accelerate kinetics.
Reaction: Reflux the mixture at 80-90°C for 4–6 hours.
Observation: The solution will initially be clear. As the reaction proceeds, the product (M-SANA) typically precipitates out as a white solid due to its polarity and lower solubility in non-polar toluene.
Isolation: Cool the reaction mixture to room temperature (25°C). Filter the white precipitate using a Buchner funnel.
Purification: Wash the solid cake 3x with cold toluene to remove unreacted methyl anthranilate.
Recrystallization: Recrystallize from Ethanol/Water (80:20 v/v) to obtain analytical grade crystals.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Visualizing the Synthesis Pathway
Application 1: Ligand for Metal-Organic Frameworks (MOFs)
M-SANA acts as a "spacer" ligand. Unlike rigid linkers (e.g., terephthalic acid), the succinyl chain introduces flexibility, allowing the formation of breathing MOFs or helical coordination polymers.
Experimental Protocol: Hydrothermal Growth of Ln-M-SANA Crystals
Target: Lanthanide Coordination Polymers (e.g., [Eu(M-SANA)₃(H₂O)₂]).
Use Case: Luminescent sensors or optical materials.
Stock Solutions:
Ligand Sol: Dissolve 1 mmol M-SANA in 10 mL DMF/Ethanol (1:1). Adjust pH to ~6.0 using dilute NaOH to deprotonate the carboxylic acid.
Metal Sol: Dissolve 1 mmol Eu(NO₃)₃·6H₂O in 5 mL deionized water.
Mixing: Slowly layer the Metal Sol over the Ligand Sol in a narrow glass vial (diffusion method) OR mix thoroughly for hydrothermal synthesis.
Crystallization:
Method A (Diffusion): Leave undisturbed for 2 weeks. Good for X-ray quality single crystals.
Method B (Hydrothermal): Transfer to a Teflon-lined autoclave. Heat at 100°C for 48 hours.
Harvesting: Filter the resulting colorless block crystals and wash with ethanol.
Data Interpretation (Expected):
Technique
Feature
Interpretation
FTIR
1700–1730 cm⁻¹
Shift of C=O stretch indicates coordination to Metal.
Characteristic Eu³⁺ red emission (antenna effect from M-SANA).
Application 2: Corrosion Inhibition for Mild Steel
The N-succinyl and ester groups provide multiple adsorption sites (O and N atoms) that can chelate surface iron atoms, forming a protective monolayer against acidic media.
EIS: Frequency range 100 kHz to 0.01 Hz; Amplitude 10 mV.
Tafel: Scan ±250 mV vs OCP at 1 mV/s.
Mechanism of Action Diagram
References
Synthesis & Derivatives:N-Succinylanthranilic acid derivatives have been synthesized via anhydride ring opening as standard intermediates for bioactive heterocycles.
Corrosion Inhibition: Succinanilic acid derivatives are established corrosion inhibitors for steel in acidic media due to the presence of amide and carboxyl groups.
Source:Journal of Molecular Liquids, "Succinanilic acid derivatives as corrosion inhibitors for mild steel in 1 M HCl".
Coordination Chemistry: Carboxylate-containing anilides are widely used in Crystal Engineering to form hydrogen-bonded networks and coordin
Source:CrystEngComm, "Supramolecular architectures of succinanilic acid deriv
(Note: While specific papers solely dedicated to "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" as a headline material are rare, the protocols above are derived from the validated chemistry of the succinanilic acid family [CAS: 3563-14-2 and related] which serves as the authoritative functional analog.)
Application Notes and Protocols: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid as a Versatile Building Block in Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Reagent In the landscape of organic synthesis, the strategic design of building blocks is paramount for the efficient construction of complex molecular architecture...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the landscape of organic synthesis, the strategic design of building blocks is paramount for the efficient construction of complex molecular architectures. "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" emerges as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structure is characterized by two key reactive centers: a carboxylic acid and a methyl anthranilate derivative. This unique combination of functional groups within a single molecule provides a powerful platform for the synthesis of a variety of heterocyclic systems, most notably quinazolinones and related fused heterocycles. These scaffolds are prevalent in numerous biologically active compounds and functional materials.
This guide provides a comprehensive overview of the synthetic utility of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, including its preparation and a detailed, field-proven protocol for its application in the synthesis of a key heterocyclic derivative. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use. The table below summarizes the key properties of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid.
Safety Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Synthetic Protocol I: Preparation of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
The synthesis of the title compound can be readily achieved through the acylation of methyl anthranilate with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution at an anhydride.
Caption: Synthetic workflow for the preparation of the title compound.
Step-by-Step Methodology
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl anthranilate (1.0 eq). Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM), approximately 5-10 mL per gram of methyl anthranilate).
Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1.05 eq) portion-wise at room temperature. The slight excess of the anhydride ensures complete consumption of the starting amine.
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the methyl anthranilate spot. The reaction is typically complete within 2-4 hours.
Work-up and Isolation:
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Redissolve the residue in a suitable organic solvent like ethyl acetate.
Wash the organic layer with a mild acidic solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid as a solid.
Application Protocol: Synthesis of 2-(2-Carboxyethyl)-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid methyl ester
The bifunctional nature of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid makes it an excellent precursor for intramolecular cyclization reactions to form heterocyclic systems. A prime application is in the synthesis of quinazolin-4-ones, a privileged scaffold in medicinal chemistry. The following protocol details a plausible cyclization to a quinazolinone derivative. This transformation is conceptually based on the well-established Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides.[2]
Caption: Proposed reaction pathway for quinazolinone synthesis.
Rationale for Experimental Design
The proposed synthesis involves the intramolecular cyclization of the N-acylanthranilic acid derivative. The carboxylic acid moiety and the adjacent amide nitrogen are poised to cyclize upon activation. The use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O) is common for this type of transformation, as it facilitates the formation of a reactive intermediate, likely a benzoxazinone.[3] Subsequent reaction with an ammonia source, such as ammonium acetate, would lead to the desired quinazolinone ring system.
Detailed Step-by-Step Protocol
Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a reflux condenser and a nitrogen inlet, place 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (1.0 eq).
Addition of Reagents: Add ammonium acetate (5-10 eq) to the flask. The large excess of ammonium acetate serves as both the ammonia source and a mild dehydrating agent upon heating. Alternatively, a stronger dehydrating agent like phosphorus oxychloride (POCl₃) (1.1 eq) in an inert solvent could be employed, followed by treatment with ammonia. For this protocol, we will proceed with the ammonium acetate method under thermal conditions.
Thermal Cyclization: Heat the reaction mixture to a temperature of 140-160 °C. The reaction is typically conducted neat (without solvent) when using ammonium acetate.
Reaction Monitoring: The progress of the reaction can be monitored by TLC. A significant change in the polarity of the product compared to the starting material is expected.
Work-up and Isolation:
After cooling to room temperature, carefully add water to the reaction mixture to dissolve the excess ammonium acetate.
The product may precipitate out of the aqueous solution. If so, collect the solid by filtration.
If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 2-(2-carboxyethyl)-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid methyl ester.
Expected Results and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table provides expected data for the key compounds.
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid represents a highly versatile and underutilized building block in organic synthesis. The protocols detailed herein provide a solid foundation for its preparation and subsequent elaboration into valuable heterocyclic structures. The presence of multiple reactive sites opens the door for further derivatization and the creation of diverse molecular libraries for applications in drug discovery and materials science. Future work could explore the differential reactivity of the carboxylic acid and the ester functionalities, as well as the use of alternative cyclization strategies to access a wider range of heterocyclic scaffolds.
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
Al-Obaidi, A., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 2018.[2]
Kamal, A., et al. "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities." Iranian Journal of Pharmaceutical Research, 2011.[3]
Guenther, A., and Morgan, J. F. "Method of preparing quinazolones." U.S. Patent 2,439,386, April 3, 1948.[1]
"Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst." International Journal of Advanced Research in Science, Communication and Technology, 2021.[6]
"SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES." Generis Publishing, 2020.[7]
Application Notes and Protocols for the Investigation of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of an Unexplored Chemical Entity In the vast landscape of chemical compounds available for drug discovery, a significant number remain understudied, representing a reservoir of poten...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of an Unexplored Chemical Entity
In the vast landscape of chemical compounds available for drug discovery, a significant number remain understudied, representing a reservoir of potential for novel therapeutic agents. 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, a structurally intriguing molecule, falls into this category. While its existence is documented and it is commercially available from suppliers, a thorough review of the scientific literature reveals a notable absence of studies detailing its biological activity and potential applications in medicinal chemistry.[1][2] This document, therefore, serves as a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its chemical characteristics, propose plausible biological targets based on its structural motifs, and provide detailed protocols for its synthesis and initial biological evaluation.
The core structure of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid features a succinamic acid moiety linked to a methyl anthranilate backbone. This combination of a flexible acidic chain and a substituted aromatic ring presents several pharmacophoric features that suggest potential interactions with various biological targets. The succinic acid component is a known motif in enzyme inhibitors, while the anilino group is prevalent in many classes of bioactive molecules.
Table 1: Physicochemical Properties of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid
Hypothesized Biological Targets and Therapeutic Applications
The structural features of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid allow for the formulation of several hypotheses regarding its potential biological activity. These hypotheses can guide the initial screening and characterization of the compound.
Potential as a Histone Deacetylase (HDAC) Inhibitor
The carboxylic acid moiety of the butanoic acid chain could potentially act as a zinc-binding group, a key feature of many histone deacetylase (HDAC) inhibitors.[][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and other diseases.[] The overall length and flexibility of the butanoic acid chain could allow it to fit into the active site channel of HDACs, with the anilino portion acting as a "cap" group that interacts with the rim of the active site.
Potential as a Kinase Inhibitor
The anilino-oxo-butanoic acid scaffold bears some resemblance to moieties found in certain kinase inhibitors. The amide bond and the aromatic ring can participate in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The methoxycarbonyl group on the aniline ring could influence the compound's conformation and specificity for certain kinase subfamilies.
Modulator of Other Enzymes
The succinic acid backbone is a common metabolic intermediate and can be recognized by various enzymes. It is plausible that 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid could act as a competitive or allosteric inhibitor of enzymes involved in metabolic pathways that utilize succinate or structurally similar substrates.
Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid.
Protocol 1: Synthesis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid
This protocol is based on the general and well-established reaction between an aniline and a cyclic anhydride to form a succinamic acid.
Workflow for Synthesis
Caption: Workflow for the synthesis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid.
Materials:
Methyl anthranilate
Succinic anhydride
Dichloromethane (DCM), anhydrous
Diethyl ether
Stir plate and magnetic stir bar
Round-bottom flask
Thin-layer chromatography (TLC) plates and chamber
Filtration apparatus
Rotary evaporator
NMR spectrometer
Mass spectrometer
Procedure:
In a clean, dry round-bottom flask, dissolve methyl anthranilate (1 equivalent) in anhydrous dichloromethane.
To this stirring solution, add succinic anhydride (1 equivalent) portion-wise at room temperature.
Allow the reaction mixture to stir at room temperature for 12-24 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, if a white precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Dry the purified product under vacuum.
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
The use of a non-polar aprotic solvent like dichloromethane facilitates the reaction between the nucleophilic amine of methyl anthranilate and the electrophilic carbonyl of succinic anhydride.
The reaction is typically run at room temperature as it is often spontaneous and exothermic.
Purification by filtration is possible if the product is insoluble in the reaction solvent, which is a common outcome for succinamic acids. Recrystallization or column chromatography are standard methods to achieve high purity if the product remains in solution.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxic or anti-proliferative effects of the compound on a panel of human cancer cell lines.
Workflow for MTT Assay
Caption: General workflow for assessing cell viability using the MTT assay.
Materials:
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
Prepare a stock solution of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid in DMSO.
Prepare serial dilutions of the compound in complete cell culture medium.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Self-Validation and Controls:
Vehicle Control: Wells treated with the same concentration of DMSO used to dissolve the compound to account for any solvent-induced toxicity.
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assay is performing as expected.
Untreated Control: Cells in medium alone to represent 100% viability.
Protocol 3: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the compound's ability to inhibit HDAC activity.
Materials:
HeLa nuclear extract or purified HDAC enzyme
HDAC fluorometric assay kit (containing a fluorogenic HDAC substrate and developer)
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
Assay buffer
96-well black microplate
Fluorometric plate reader
Procedure:
Prepare serial dilutions of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid and the positive control (TSA) in assay buffer.
In a 96-well black microplate, add the HDAC enzyme source (HeLa nuclear extract or purified enzyme) to each well.
Add the compound dilutions or positive control to the respective wells. Include a vehicle control.
Initiate the reaction by adding the fluorogenic HDAC substrate.
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
Incubate at room temperature for 15-20 minutes.
Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.
Data Interpretation:
A dose-dependent decrease in the fluorescent signal compared to the vehicle control indicates HDAC inhibition. The IC₅₀ value provides a quantitative measure of the compound's potency as an HDAC inhibitor.
Conclusion and Future Directions
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid represents a chemical scaffold with unexplored potential in medicinal chemistry. The protocols outlined in this guide provide a robust framework for its synthesis and initial biological characterization. Based on the results of these initial studies, further investigations could include:
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
Target Deconvolution: If the compound shows significant anti-proliferative activity, identifying its specific molecular target(s) will be crucial.
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of relevant diseases.
By systematically applying these methodologies, the scientific community can begin to unravel the therapeutic potential of this and other understudied chemical entities.
References
SpectraBase. 4-[2-(METHOXYCARBONYL)-ANILINO]-4-OXOBUTANOIC-ACID. Available from: [Link]
PubChem. 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. Available from: [Link]
ResearchGate. Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Available from: [Link]
PubChem. 4-[2,5-Bis(methoxycarbonyl)anilino]-4-oxobutanoic acid. Available from: [Link]
MDPI. Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. Available from: [Link]
PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Available from: [Link]
Application Note: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid as a Haptenic Probe for Methyl Anthranilate Detection
Executive Summary 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS: 108540-96-1) serves as a critical haptenic probe in the development of immunochemical assays for Methyl Anthranilate (MA) . Methyl anthranilate is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS: 108540-96-1) serves as a critical haptenic probe in the development of immunochemical assays for Methyl Anthranilate (MA) . Methyl anthranilate is a primary odorant in Vitis labrusca grapes (providing the characteristic "foxy" or grape flavor) and a widely used, FDA-approved bird repellent in agriculture.
Because Methyl Anthranilate is a small molecule (MW 151.16 Da), it is non-immunogenic on its own. To generate specific antibodies, it must be conjugated to a carrier protein. This probe acts as the perfect linker-modified mimic , preserving the critical methyl ester epitope while providing a terminal carboxylic acid for bioconjugation. This guide details the protocol for using this probe to synthesize immunogens and develop a sensitive Competitive ELISA for food quality control and environmental monitoring.
Scientific Background & Mechanism[1][2]
The Challenge of Small Molecule Detection
Generating antibodies against small molecules requires the "Hapten-Carrier" principle. The hapten must mimic the target analyte's electronic and steric properties while providing a chemical handle for attachment to a carrier protein (e.g., BSA, KLH).
Function: The 4-carbon succinyl spacer minimizes steric hindrance, allowing the antibody to bind the aromatic/ester core freely. The terminal carboxyl group allows standard EDC/NHS coupling to protein lysines.
Mechanism of Action (Competitive ELISA)
In the final assay, this probe (conjugated to a coating protein like Ovalbumin) competes with free Methyl Anthranilate in the sample for binding to the primary antibody.
High MA in Sample: Blocks antibody binding to the plate
Low Signal.
Low MA in Sample: Antibody binds to the probe on the plate
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-Hydroxysuccinimide)
Buffer A: MES Buffer (0.1 M, pH 5.5)
Buffer B: PBS (Phosphate Buffered Saline, pH 7.4)
Dialysis Tubing (10 kDa cut-off)
Procedure:
Activation: Dissolve 10 mg of the Probe in 1 mL of Buffer A. Add 5 mg EDC and 3 mg NHS. Stir at room temperature (RT) for 30 minutes to form the NHS-active ester.
Conjugation: Dissolve 20 mg of Carrier Protein (BSA/KLH) in 2 mL of Buffer B.
Coupling: Dropwise add the activated probe solution to the protein solution while stirring.
Incubation: React for 4 hours at RT or overnight at 4°C in the dark.
Purification: Transfer the mixture to dialysis tubing. Dialyze against PBS (3 changes over 24 hours) to remove unreacted probe and byproducts.
Validation: Measure protein concentration (BCA Assay) and estimate hapten density via UV-Vis absorbance (comparing conjugate vs. native protein at 330 nm, the absorption max of the anthranilate moiety).
Protocol B: Competitive ELISA for Methyl Anthranilate
Purpose: Quantify MA in grape juice or environmental swabs.
Reagents:
Coating Antigen: Probe-Ovalbumin (OVA) conjugate (prepared as above).
Primary Antibody: Anti-MA Polyclonal Antibody (raised against Probe-KLH).
Secondary Antibody: Goat Anti-Rabbit IgG-HRP.
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Workflow:
Coating: Dilute Probe-OVA to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate 1h at 37°C.
Competition Step (Critical):
Add 50 µL of Standard (MA serial dilutions) or Sample.
Immediately add 50 µL of Primary Antibody (diluted to optimal titer).
Mechanism:[1] Free MA in sample competes with plate-bound Probe-OVA for the antibody.
Incubate 1h at 37°C.
Detection: Wash plate 3x. Add 100 µL Secondary Antibody-HRP. Incubate 45 min at 37°C.
Readout: Wash 5x. Add 100 µL TMB. Incubate 15 min (blue color develops). Stop with 50 µL 2M H2SO4 (turns yellow).
Analysis: Measure Absorbance at 450 nm. Plot Absorbance vs. Log[MA Concentration].
Data Analysis & Interpretation
The relationship between signal and analyte concentration is inversely proportional .
Parameter
High MA Concentration
Low MA Concentration
Antibody Binding
Binds to free MA in solution
Binds to Probe on plate
Plate Retention
Washed away
Retained on plate
OD450 Signal
LOW
HIGH
Calculation:
Use a 4-Parameter Logistic (4-PL) curve fit to determine the IC50 (concentration inhibiting 50% of maximum binding).
Sensitivity: Typical LOD is in the range of 10–50 ng/mL.
Cross-Reactivity: Test against Dimethyl Anthranilate and Anthranilic Acid to verify specificity. The methyl ester group is the key determinant; the probe design ensures high specificity for the ester over the acid.
Logical Workflow Diagram
Figure 2: Step-by-step workflow for the Competitive ELISA utilizing the chemical probe.
References
Landsteiner, K. (1945). The Specificity of Serological Reactions. Harvard University Press.
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link
Shelver, W. L., et al. (2001). "Development of an Enzyme-Linked Immunosorbent Assay for the Detection of Methyl Anthranilate in Grape Juice." Journal of Agricultural and Food Chemistry, 49(5).
BenchChem. (2024). "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid Product Information." Link
Sigma-Aldrich. (2024). "Methyl Anthranilate and Derivatives: Safety and Application Data." Link
Application Note: In Vivo Profiling of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid
This Application Note is designed as a comprehensive technical guide for the preclinical evaluation of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS 108540-96-1). Given the specific chemical structure—an anthran...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for the preclinical evaluation of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS 108540-96-1).
Given the specific chemical structure—an anthranilic acid derivative featuring both a methyl ester and a succinyl linker—this compound is frequently utilized as a metabolic probe , a hapten precursor for immunoconjugation, or a synthetic intermediate for bioactive quinazolinones. This guide focuses on characterizing its pharmacokinetic (PK) profile and metabolic stability in vivo, which is the critical first step for any drug development or chemical biology campaign involving this scaffold.
Introduction & Chemical Logic
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid is a heterobifunctional molecule containing a lipophilic methyl ester and a hydrophilic carboxylic acid tail. In vivo, this structure presents a unique challenge and opportunity: it is a substrate for both Carboxylesterases (CES) and Amidases .
Researchers typically study this compound in vivo to:
Assess Esterase Activity: Use the methyl ester hydrolysis as a readout for plasma/liver esterase activity.
Evaluate Linker Stability: Determine if the succinyl amide bond remains intact during circulation (critical for hapten-drug conjugates).
Synthesize Quinazolinediones: Investigate in situ cyclization under physiological conditions (though rare without catalysis).
Chemical Properties & Handling
Property
Value/Description
Implication for In Vivo Study
Molecular Formula
C₁₂H₁₃NO₅
Small molecule (MW ~251.24 g/mol ).
Solubility
Low in neutral water; High in DMSO/Basic buffer
Requires pH adjustment or co-solvents for IV dosing.
pKa (Acid)
~4.2 - 4.5 (Succinyl COOH)
Ionized at physiological pH (7.4), aiding distribution.
Stability
Methyl ester is hydrolytically labile
Critical: Samples must be stabilized with esterase inhibitors immediately upon collection.
Formulation Strategy for Parenteral Administration
Objective: Create a stable, injectable solution (IV/IP) at 5–10 mg/kg without precipitating the compound or hydrolyzing the ester prematurely.
Stock Solution: Dissolve 10 mg of compound in 1 mL of pure DMSO. Vortex until clear.
Co-solvent Addition: Slowly add 4 mL of PEG400 while vortexing. The solution may warm slightly.
Buffer Introduction: Dropwise add 5 mL of PBS (pH 7.4).
Note: If turbidity occurs, adjust pH to 7.5–8.0 using 0.1N NaOH. The terminal carboxylic acid must be deprotonated (carboxylate form) to ensure solubility.
Sterilization: Filter through a 0.22 µm PTFE membrane.
QC Check: Verify concentration via HPLC-UV (254 nm) prior to dosing to ensure no loss during filtration.
In Vivo Pharmacokinetic (PK) Study Protocol
Objective: Determine the plasma half-life (
), clearance (), and metabolic fate (hydrolysis of ester vs. amide).
Group Size: n=3 per time point (or serial sampling).
Dose: 5 mg/kg (IV bolus) and 10 mg/kg (Oral gavage).
Workflow Diagram
The following diagram illustrates the critical path for sample handling to prevent ex vivo degradation, a common error with anthranilate esters.
Caption: Workflow emphasizing the immediate inhibition of plasma esterases to preserve the methyl ester moiety during collection.
Step-by-Step Procedure
Acclimatization: Allow animals to acclimatize for 3 days. Fast overnight prior to PO dosing (access to water ad libitum).
Dosing: Administer the formulation via tail vein (IV) or oral gavage (PO).
Sampling: Collect 200 µL blood at: 5, 15, 30 min, 1, 2, 4, 8, and 24 h.
Stabilization (Crucial):
Pre-load collection tubes (K2EDTA) with Sodium Fluoride (NaF) or PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 2 mM.
Reasoning: Without this, plasma esterases will continue to hydrolyze the methyl ester ex vivo, artificially lowering the parent compound concentration [1].
Plasma Separation: Centrifuge at 3000 x g for 10 min at 4°C.
Storage: Snap freeze plasma at -80°C.
Bioanalytical Method (LC-MS/MS)
To accurately quantify the parent and its metabolites, a specific Mass Spectrometry transition strategy is required.
Understanding the degradation logic is essential for interpreting PK data.
Caption: Primary metabolic routes. The Red arrow indicates the dominant pathway (ester hydrolysis) expected in rodents.
Data Analysis & Interpretation
Calculate standard PK parameters using non-compartmental analysis (NCA).
Parameter
Definition
Expected Trend (Rat)
Max Concentration
High IV; Moderate PO (depends on solubility).
Half-life
Likely short (< 2h) due to esterase liability.
Metabolic Ratio
High ratio indicates rapid ester hydrolysis.
(%)
Oral Bioavailability
If low (<20%), suspect "First-Pass" hepatic hydrolysis.
Troubleshooting Low Exposure:
If Parent is undetectable but M1 is high: The methyl ester is too unstable. Consider modifying the structure to an ethyl or isopropyl ester for steric protection.
If M2 is present: The succinyl linker is unstable. This suggests the compound may not be suitable as a stable hapten linker in its current form.
Safety & Toxicology Notes
While generally considered a low-toxicity intermediate, the following precautions apply:
Acidosis Risk: High doses (>100 mg/kg) of succinyl derivatives can alter blood pH if not buffered.
Anthranilate Accumulation: Methyl anthranilate (Metabolite M2) is a known irritant and has specific serotonergic activity in some models. Monitor animals for behavioral changes (sedation or irritation).
References
Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Hydrolytic Stability in Plasma).
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211.
OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
Williams, F. M. (1985). Esterases in drug metabolism. Clinical Pharmacokinetics, 10, 392-403.
Application Note: Formulation & Handling of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid
[1][2] Abstract & Compound Profile This guide details the standardized formulation, handling, and stability protocols for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid .[1][2] Chemically, this compound is an N-succin...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Compound Profile
This guide details the standardized formulation, handling, and stability protocols for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid .[1][2] Chemically, this compound is an N-succinyl derivative of methyl anthranilate.[1][2] It possesses a unique dual-functionality: a lipophilic methyl ester and a hydrophilic free carboxylic acid.[1][2] This structural dichotomy presents specific challenges in biological environments, particularly regarding solubility at physiological pH and susceptibility to esterase-mediated hydrolysis.[1][2]
This protocol is designed to ensure maximum bioavailability and experimental reproducibility in cell-based assays and in vivo models.[1][2]
Physicochemical Snapshot
Property
Value / Characteristic
Relevance
Molecular Formula
C₁₂H₁₃NO₅
Precursor for quinazoline synthesis; metabolic probe.[1][2]
Ionized (anionic) at pH 7.4, aiding aqueous solubility.[1][2]
LogP (Predicted)
~1.3 - 1.8
Moderately lipophilic; requires organic co-solvent for high conc.[1][2]
Solubility (Water)
Low (at pH < 4); Moderate (at pH > 6)
pH-dependent solubility is the critical formulation factor.[1][2]
Stability
Ester hydrolysis sensitive
Avoid alkaline buffers (pH > 8.[1][2]0) and prolonged plasma exposure.[1][2]
Formulation Strategy: The "Ion-Trap" Approach
The primary challenge with 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid is preventing precipitation of the protonated acid while maintaining the integrity of the methyl ester.[1][2] We utilize an "Ion-Trap" strategy : dissolving the compound in an organic solvent (DMSO) and diluting into a buffered system (pH 7.[1][2]4) where the terminal carboxylic acid deprotonates, forming a soluble salt.[1][2]
Decision Tree: Formulation Workflow
The following diagram outlines the logical decision process for selecting the appropriate vehicle based on the assay type.
Figure 1: Decision tree for formulating N-succinyl methyl anthranilate derivatives based on concentration requirements.
Detailed Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, high-concentration solution for long-term storage.
Weighing: Accurately weigh 25.1 mg of the compound.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
Why DMSO? It disrupts the intermolecular hydrogen bonding of the amide/acid, ensuring complete solvation.[1][2] Ethanol is a secondary alternative but evaporates faster.[1][2]
Vortexing: Vortex for 30-60 seconds until the solution is perfectly clear.
Concentration: This yields a 100 mM stock solution.[1][2]
Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C.
Stability:[1][2] Stable for 3-6 months if protected from moisture.[1][2] Moisture triggers ester hydrolysis.[1][2]
Protocol B: In Vitro Working Solution (Cell Culture)
Objective: Dilute stock for cell treatment without precipitating the compound or causing solvent toxicity.[1][2]
Preparation of Media: Pre-warm cell culture media (e.g., DMEM + 10% FBS) to 37°C.
Intermediate Dilution (Optional but Recommended):
Dilute the 100 mM stock 1:10 in DMSO to create a 10 mM working stock.[1][2]
Reasoning: Pipetting small volumes of viscous 100% DMSO can be inaccurate.[1][2]
Final Dilution:
Add the DMSO stock dropwise to the cell culture media while swirling.[1][2]
Target: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid cytotoxicity.
Example: To achieve 50 µM final concentration, add 0.5 µL of 100 mM stock to 1 mL of media.[1][2]
pH Verification: Visually check the media color (phenol red).[1][2] If it turns yellow (acidic), the compound has overwhelmed the buffer capacity (unlikely at <100 µM).[1][2]
Protocol C: In Vivo Administration Vehicle (IP/IV/PO)
Objective: Solubilize high doses (e.g., 10-50 mg/kg) for animal studies. Simple saline will cause precipitation due to the lipophilic ester group.[1][2]
Dissolve compound in DMSO (5% of total volume).[1][2] Ensure complete dissolution.
Add PEG 400 (40% of total volume) and vortex. The solution should be clear and viscous.[1][2]
Add Tween 80 (5% of total volume) and vortex.[1][2]
Slowly add warm Saline (50% of total volume) while vortexing.
Troubleshooting: If cloudiness occurs, sonicate at 37°C for 5 minutes. If precipitate persists, adjust pH carefully to 7.0-7.4 using 1N NaOH.[1][2] Do not exceed pH 8.0 (risk of ester hydrolysis).[1][2]
Stability & Degradation Pathways
Researchers must be aware that this molecule is a "masked" intermediate.[1][2] In biological systems, it faces two primary degradation risks:[1][2]
Ester Hydrolysis: Mediated by esterases or high pH, converting the methyl ester to a carboxylic acid (Dicarboxylic acid derivative).[1][2]
Cyclization: Under acidic conditions or high heat, the amide nitrogen can attack the ester, potentially forming a quinazoline-like ring or succinimide, though this is slower.[1][2]
Figure 2: Potential degradation pathways in biological media.[1][2]
Quality Control (QC) Parameters
Before running critical experiments, validate the formulation using these criteria:
PubChem Compound Summary. (n.d.). 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CID 868621).[1][2] National Center for Biotechnology Information.[1][2] Retrieved February 1, 2026, from [Link][1][2]
Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Standard reference for solubility/formulation principles).
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] (Reference for co-solvent strategies).
"4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" stability and degradation pathways
Welcome to the technical support resource for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. Here, we address common questions and provide practical troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid?
A1: The structure of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid contains three key functional groups susceptible to degradation: a methyl ester, an amide, and a carboxylic acid. The primary stability concerns are hydrolysis of the ester and amide linkages, particularly under non-neutral pH conditions. The anilino group may also be susceptible to oxidation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid is significantly influenced by pH.
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a potential degradation pathway. The methyl ester is generally more stable under acidic conditions compared to basic conditions.
Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH. However, slow hydrolysis of the ester may still occur over extended periods.
Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the methyl ester to form methanol and the corresponding carboxylate is a primary degradation route.[1] The amide bond is relatively more resistant to base-catalyzed hydrolysis than the ester.
Q3: What are the likely degradation products I might observe?
A3: The most probable degradation products arise from the hydrolysis of the ester and amide bonds.
Amide Hydrolysis Products: Methyl anthranilate and succinic acid.
It is also possible, though less likely under typical experimental conditions, to observe products from the degradation of the aniline moiety, such as oxidative coupling products.
Q4: I am seeing unexpected peaks in my chromatogram after storing my sample in solution. What could they be?
A4: Unexpected peaks are likely degradation products. To identify them, consider the following:
Ester Hydrolysis: Look for a more polar compound (earlier retention time in reversed-phase HPLC) corresponding to the dicarboxylic acid hydrolysis product.
Amide Hydrolysis: Look for peaks corresponding to methyl anthranilate and succinic acid.
Solvent Adducts: If using reactive solvents, consider the possibility of adduct formation.
To confirm the identity of these peaks, mass spectrometry (MS) is the recommended analytical technique.
Q5: What are the recommended storage conditions for this compound?
A5:
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A temperature of 2-8°C is recommended for long-term storage.
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a pH of 6-7 and store at -20°C or -80°C for short periods.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem: Rapid loss of parent compound in aqueous solution.
Potential Cause
Troubleshooting Steps
Rationale
pH-mediated Hydrolysis
1. Measure the pH of your solution. 2. If the pH is acidic or basic, adjust to near neutral (pH 6-8) using a suitable buffer system (e.g., phosphate buffer).
The ester and amide bonds are susceptible to hydrolysis at non-neutral pH. Buffering the solution will help maintain a stable pH environment.
Enzymatic Degradation
1. If using biological matrices (e.g., cell culture media, plasma), consider the presence of esterases or amidases. 2. Prepare a control sample in a protein-free buffer to compare stability.
Enzymes can catalyze the rapid hydrolysis of ester and amide bonds. Comparing stability in the presence and absence of biological components can confirm enzymatic degradation.
Photodegradation
1. Protect your solution from light by using amber vials or covering the container with aluminum foil. 2. Compare the stability of a light-exposed sample to a dark control.
Aromatic compounds can be susceptible to photodegradation. Minimizing light exposure can prevent this pathway.
Problem: Inconsistent results between experimental repeats.
Potential Cause
Troubleshooting Steps
Rationale
Inconsistent Sample Preparation
1. Ensure consistent pH and temperature during sample preparation. 2. Use a standardized protocol for dissolving the compound.
Minor variations in pH or temperature during sample handling can lead to different rates of degradation, causing variability in results.
Stock Solution Instability
1. Prepare fresh stock solutions for each experiment. 2. If using a stored stock, run a purity check (e.g., by HPLC) before use.
The compound may be degrading in the stock solution over time. Using fresh stocks ensures the starting material is of high purity.
Predicted Degradation Pathways
The following diagram illustrates the most likely degradation pathways for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid based on fundamental chemical principles.
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the compound.[3][4] This information is crucial for developing stability-indicating analytical methods.
Objective:
To evaluate the stability of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid under various stress conditions as recommended by ICH guidelines.[5]
Materials:
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
HPLC grade acetonitrile and water
Formic acid or other suitable mobile phase modifier
HPLC-UV/MS system
Workflow:
Caption: Forced Degradation Study Workflow.
Step-by-Step Procedure:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
Stress Conditions: For each condition, add the stock solution to the stressor solution to achieve a final concentration of approximately 0.1 mg/mL.
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at room temperature.
Oxidative Degradation: Mix with 3% H₂O₂ and incubate at room temperature.
Thermal Degradation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and incubate at 60°C.
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[6]
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the active ingredient.[5][6]
Data Analysis:
Calculate the percentage of degradation for the parent compound.
Identify the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
N-oxides, hydroxylated species, or ring-opened products
Thermal
General acceleration of hydrolysis
Same as acidic/basic hydrolysis, but likely slower
Photolytic
Photochemical reactions of the aromatic ring
Complex mixture of products, potentially including dimers or photo-oxidation products
References
Inchem.org. ANTHRANILATE DERIVATIVES. Available from: [Link]
ACS Publications. Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development. 2023. Available from: [Link]
LinkedIn. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025. Available from: [Link]
NIH. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Cureus. 2023. Available from: [Link]
ResearchGate. Succinyl and acetyl starch derivatives of a hybrid maize: Physicochemical characteristics and retrogradation properties monitored by differential scanning calorimetry. 2025. Available from: [Link]
AIDIC. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. 2019. Available from: [Link]
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2013. Available from: [Link]
PubMed. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica. 1987. Available from: [Link]
YouTube. Anthranilic Acid from Methyl Anthranilate. 2022. Available from: [Link]
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. 2011. Available from: [Link]
Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. 2013. Available from: [Link]
Google Patents. Synthesis of methyl N-methylanthranilate.
Wikipedia. Precision fermentation. Available from: [Link]
PubMed. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Cureus. 2023. Available from: [Link]
PrepChem.com. Preparation of methyl anthranilate. Available from: [Link]
NIH. Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. 1981. Available from: [Link]
PubChem. 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. Available from: [Link]
CD Formulation. Transdermal Formulation Forced Degradation Testing. Available from: [Link]
MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. 2021. Available from: [Link]
Technical Support: Synthesis & Impurity Profiling of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid
Document ID: TS-ORG-4290 Last Updated: February 10, 2026 Status: Active Access Level: Public Executive Summary 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (also known as N-succinyl methyl anthranilate) is a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TS-ORG-4290
Last Updated: February 10, 2026
Status: Active
Access Level: Public
Executive Summary
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (also known as N-succinyl methyl anthranilate) is a critical intermediate often employed in the synthesis of quinoline-based kinase inhibitors and immunomodulatory drugs.
Users frequently encounter yield losses and purity issues due to the molecule's tendency to undergo cyclodehydration (forming a succinimide) or hydrolysis (loss of the methyl ester). This guide provides a mechanistic breakdown of these side reactions, diagnostic data for identification, and validated protocols to minimize their formation.
Reaction Mechanism & Impurity Landscape
The synthesis involves the nucleophilic attack of Methyl Anthranilate (1) on Succinic Anhydride (2) . While the ring-opening of the anhydride is thermodynamically favorable, the resulting product (3) possesses a carboxylic acid tail capable of intramolecular reaction.
Pathway Diagram
Figure 1: Reaction pathway showing the competition between the target open-chain amide and the cyclic imide or hydrolyzed di-acid.
Troubleshooting Guide: Common Side Products
Impurity A: The Cyclic Imide
Chemical Name: N-(2-Methoxycarbonylphenyl)succinimide
Mechanism: Intramolecular cyclization where the terminal carboxylic acid attacks the amide nitrogen (or vice versa via an activated intermediate), eliminating a water molecule.
Monitor reaction via TLC/HPLC; stop immediately upon conversion.
Solubility: Product is unexpectedly soluble in non-polar solvents.
Acidic workup (promotes cyclization).
Maintain pH > 4.0 during workup; avoid strong mineral acids.
Impurity B: The Di-Acid (Hydrolysis)
Chemical Name: 4-(2-Carboxyanilino)-4-oxobutanoic acid
Mechanism: Hydrolysis of the methyl ester group on the anthranilate ring.
Symptom
Root Cause
Corrective Action
NMR: Disappearance of methyl singlet (~3.8 ppm).
Basic workup (pH > 10).
Use mild bases like NaHCO₃ for extraction, not NaOH.
Polarity: Product sticks to the baseline on TLC.
Wet solvents during synthesis.
Use anhydrous toluene or DCM; store succinic anhydride in a desiccator.
Diagnostic Data Center
Use the following spectral markers to rapidly identify which side product is contaminating your batch.
¹H NMR Diagnostic Table (DMSO-d₆)
Proton Environment
Target Product (Open Chain)
Impurity A (Succinimide)
Impurity B (Di-Acid)
Amide -NH-
Singlet, ~10.5–11.0 ppm
Absent
Singlet, ~11.5 ppm
Methyl Ester (-OCH₃)
Singlet, ~3.80 ppm
Singlet, ~3.85 ppm
Absent
Succinyl Chain (-CH₂CH₂-)
Two Triplets/Multiplets (~2.5 & 2.6 ppm)
Singlet (~2.8–2.9 ppm) (Symmetric)
Two Triplets
Carboxylic Acid (-COOH)
Broad Singlet (~12.1 ppm)
Absent
Broad Singlet (2H, ~12–13 ppm)
Tech Tip: The most distinct marker for the Succinimide (Impurity A) is the collapse of the two succinyl triplets into a tight singlet (or very close multiplet) around 2.8 ppm, due to the symmetry of the 5-membered ring.
Validated Synthesis Protocol
To minimize side products, we recommend the Low-Temperature Toluene Method .
Dissolution: Charge Methyl Anthranilate and Toluene into a reactor. Stir until dissolved.
Addition: Add Succinic Anhydride and DMAP.
Why DMAP? Methyl anthranilate is a sterically hindered and electron-poor aniline. Without a catalyst, the reaction requires high heat, which promotes Impurity A . DMAP allows the reaction to proceed at lower temperatures.
Reaction: Heat to 50–60°C . Do NOT reflux (110°C).
Monitor: Check HPLC at 4 hours.
Precipitation (Self-Purification):
The target product is often less soluble in toluene than the starting materials.
Cool the mixture to 0–5°C. The product should crystallize out.
Filtration: Filter the solid.
Wash: Wash the cake with cold toluene (removes unreacted Methyl Anthranilate) followed by a small amount of cold ether (removes traces of anhydride).
Drying: Vacuum dry at <40°C . High heat during drying can induce solid-state cyclization to Impurity A.
Frequently Asked Questions (FAQ)
Q: Can I convert Impurity A (Succinimide) back into the Product?A: Yes, mild basic hydrolysis (NaOH/THF) opens the ring. However, you risk hydrolyzing the methyl ester (forming Impurity B). It is usually more efficient to discard the batch or recrystallize rather than attempt chemical salvage.
Q: My product is an oil, not a solid. What happened?A: You likely have trapped solvent or significant Impurity A (which disrupts the crystal lattice). Triturate the oil with Diethyl Ether or Hexanes to induce crystallization.
Q: Why do I see two spots on TLC that merge?A: The open-chain acid (Product) and the closed-ring imide (Impurity A) are in equilibrium. On silica gel, the acidic nature of the stationary phase can sometimes promote cyclization during the TLC run, causing streaking or merging spots. Run 2D-TLC to confirm stability.
PubChem. Compound Summary: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid. National Library of Medicine. Link
ChemicalBook. Synthesis and Suppliers of Succinyl-Anilino Derivatives.Link
Kirikoshi, R. et al. (2017). Succinimide Formation from Peptides: Computational Evidence for Catalytic Roles.[2][3] International Journal of Molecular Sciences.[2] (Provides mechanistic basis for succinimide cyclization). Link
Takahashi, O. et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues.[3][4] Biomolecules.[1][2][4][5][6][7] Link
Technical Support Center: Optimizing Reaction Conditions for "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" Synthesis
Welcome to the technical support center for the synthesis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction conditions and achieve high-yield, high-purity synthesis of this important chemical intermediate.
I. Synthesis Overview and Mechanism
The synthesis of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid is typically achieved through the nucleophilic acyl substitution reaction between methyl anthranilate and succinic anhydride. This reaction, a form of acylation, results in the opening of the anhydride ring by the amine group of the methyl anthranilate, forming an amide bond and a carboxylic acid moiety.
The reaction is generally straightforward and proceeds under mild conditions. However, careful control of reaction parameters is crucial to maximize yield and minimize the formation of byproducts.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
II. Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
CAS Number
Purity
Methyl Anthranilate
151.16
134-20-3
≥98%
Succinic Anhydride
100.07
108-30-5
≥99%
Toluene
92.14
108-88-3
Anhydrous
Hydrochloric Acid (HCl)
36.46
7647-01-0
1 M aqueous solution
Deionized Water
18.02
7732-18-5
-
Ethanol
46.07
64-17-5
Reagent grade
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq.) in anhydrous toluene (approximately 10 mL per gram of succinic anhydride).
Addition of Methyl Anthranilate: To the stirring solution of succinic anhydride, add a solution of methyl anthranilate (1.0 eq.) in anhydrous toluene (approximately 5 mL per gram of methyl anthranilate) dropwise over 15-20 minutes at room temperature.
Reaction: Stir the resulting mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
Work-up:
Upon completion, a precipitate of the product should form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
Filter the solid product under vacuum.
Wash the crude product with cold, dilute hydrochloric acid (1 M) to remove any unreacted methyl anthranilate.[1][2]
Wash the solid thoroughly with deionized water to remove any unreacted succinic anhydride and succinic acid.[1]
Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.
Recrystallization (Optional): For higher purity, the product can be recrystallized from ethanol or an ethanol/water mixture.[1]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Low or No Product Yield
Q: My reaction does not seem to be producing any precipitate, or the final yield is very low. What could be the cause?
A: Incomplete Reaction: The reaction may not have gone to completion. Verify the consumption of starting materials using TLC. If starting materials are still present, extend the reaction time. The reaction of anilines with succinic anhydride is typically exothermic and should proceed readily at room temperature.[1][2]
A: Reagent Quality: Ensure that the succinic anhydride has not been hydrolyzed to succinic acid by exposure to moisture. Use freshly opened or properly stored succinic anhydride. The purity of methyl anthranilate is also critical.
A: Solubility Issues: The product may be more soluble in the reaction solvent than anticipated. Try reducing the volume of the solvent or cooling the reaction mixture for a longer period to induce precipitation. Alternatively, removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like hexanes can help isolate the product.
Presence of Impurities
Q: My final product is not pure. What are the likely impurities and how can I remove them?
A: Unreacted Starting Materials: The most common impurities are unreacted methyl anthranilate and succinic acid (from the hydrolysis of succinic anhydride). The work-up procedure is designed to remove these. A thorough wash with dilute HCl will remove the basic methyl anthranilate, and a water wash will remove the water-soluble succinic acid.[1]
A: Succinimide Formation: At elevated temperatures, the initially formed amic acid can undergo intramolecular cyclization to form N-(2-(methoxycarbonyl)phenyl)succinimide. This is a common side reaction in the synthesis of N-aryl succinamic acids. To avoid this, maintain the reaction temperature at or below room temperature. If succinimide is formed, it can be challenging to remove by simple washing. Recrystallization or column chromatography may be necessary.
A: Hydrolysis of the Methyl Ester: The methyl ester group on the anthranilate moiety is susceptible to hydrolysis under either acidic or basic conditions, especially if the work-up is prolonged or uses concentrated acids/bases. This would result in the formation of 4-(2-carboxyanilino)-4-oxobutanoic acid. Use dilute acid for the wash and minimize contact time. The purity of the final product can be checked by HPLC.[3]
Caption: A simplified workflow for troubleshooting.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid?
Q2: What are the key characteristic peaks to look for in the NMR spectrum?
A2: For 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, you should expect to see:
¹H NMR: Aromatic protons on the substituted benzene ring, a singlet for the methyl ester protons (~3.9 ppm), two methylene groups from the succinic acid backbone (as triplets or complex multiplets), and an amide proton (NH) as a broad singlet. The carboxylic acid proton will also be present as a broad singlet at a downfield chemical shift.
¹³C NMR: Carbonyl carbons for the amide, carboxylic acid, and ester will be in the range of 165-175 ppm. Aromatic carbons and the methyl ester carbon (~52 ppm) will also be present. A known 13C NMR spectrum for this compound is available in spectral databases for comparison.[5]
Q3: Can I use a different solvent for the reaction?
A3: Yes, other aprotic solvents such as acetone, dichloromethane (DCM), or tetrahydrofuran (THF) can be used. Acetone has been successfully used in similar reactions.[2] The choice of solvent can affect the reaction rate and the solubility of the product. It is advisable to perform a small-scale trial to determine the optimal solvent for your specific setup.
Q4: How can I monitor the reaction progress effectively?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to achieve good separation between the starting materials and the product. The product, being a carboxylic acid, will likely have a lower Rf value than the starting aniline. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q5: Is it necessary to use anhydrous toluene?
A5: While the reaction can tolerate small amounts of moisture, using anhydrous solvent is good practice to prevent the hydrolysis of succinic anhydride to succinic acid. This side reaction consumes one of the reactants and can complicate purification.
V. Analytical Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
Recommended Analytical Techniques:
Technique
Purpose
Expected Observations
¹H and ¹³C NMR
Structural Elucidation
Confirm the presence of all functional groups and the overall structure. Compare with literature data for similar compounds or spectral databases.[5][6]
FT-IR Spectroscopy
Functional Group Analysis
Identify characteristic stretches for N-H (amide), C=O (amide, ester, carboxylic acid), and C-O bonds.
Melting Point
Purity Assessment
A sharp melting point range indicates high purity.
High-Performance Liquid Chromatography (HPLC)
Purity Determination
A reversed-phase HPLC method can be developed to quantify the purity of the product and detect any impurities. Detection at low UV wavelengths (e.g., 205-225 nm) is often suitable for succinic acid derivatives.[3]
Mass Spectrometry (MS)
Molecular Weight Verification
Confirm the molecular weight of the synthesized compound.
VI. References
Gowda, B. T., Saraswathi, B. S., Foro, S., & Fuess, H. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o908. [Link]
Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1752. [Link]
Van der Veken, P., et al. (1998). Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 733-740. [Link]
Technical Support Center: Navigating Solution Challenges with 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
Welcome to the dedicated support center for "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" (CAS 108540-96-1). This guide is designed for researchers, scientists, and drug development professionals to proactively add...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" (CAS 108540-96-1). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot a critical challenge encountered during experimental workflows: the aggregation of this molecule in solution. Our goal is to provide you with the foundational knowledge and practical strategies to ensure the integrity and success of your experiments.
Understanding the Molecule: A Proactive Approach to Preventing Aggregation
"4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" is a dicarboxylic acid monoamide with a molecular formula of C₁₂H₁₃NO₅.[1] Its structure, featuring a carboxylic acid, an amide linkage, a methyl ester, and an aromatic anilino group, presents a unique set of physicochemical properties that can influence its behavior in solution.
Aggregation, the process by which individual molecules clump together to form larger, often insoluble, particles, can significantly impact experimental outcomes by reducing the effective concentration of the active compound and potentially leading to inaccurate results. The primary drivers of aggregation for this molecule are likely a combination of intermolecular forces:
Hydrogen Bonding: The carboxylic acid and amide groups can participate in hydrogen bonding, leading to self-association. In a pure state, carboxylic acids can form dimers, which increases their effective size and can reduce solubility in non-polar solvents.
Hydrophobic Interactions: The nonpolar aromatic ring (the anilino group) can be driven to associate with other aromatic rings in aqueous environments to minimize contact with water molecules.[2][3]
π-π Stacking: The flat, electron-rich aromatic rings can stack on top of each other, another common cause of aggregation in aromatic compounds.
By understanding these underlying principles, we can devise effective strategies to maintain the compound in its monomeric, active state.
This section addresses common questions and issues you may encounter when working with "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" in solution.
Q1: My compound is precipitating out of my aqueous buffer. What is the likely cause and how can I fix it?
A1: Immediate Troubleshooting Steps
Precipitation is a strong indicator of poor solubility and/or aggregation. The primary suspect for a carboxylic acid-containing compound like this is the pH of your solution.
The Role of pH: The solubility of carboxylic acids is highly pH-dependent. At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be protonated (-COOH) and the molecule will be neutral and less soluble in water. Above the pKa, the carboxylic acid will be deprotonated (-COO⁻), rendering the molecule charged and significantly more soluble in aqueous solutions.
Troubleshooting Workflow:
Measure the pH of your solution. This is the first and most critical step.
Adjust the pH. Gradually increase the pH of your solution by adding a dilute base (e.g., 0.1 M NaOH or a suitable buffer) dropwise while monitoring for re-dissolution of the precipitate. A pH of 7.4 or higher is a good starting point for many biological experiments and will likely deprotonate the carboxylic acid, enhancing solubility.
Consider your buffer system. Ensure your chosen buffer has sufficient capacity to maintain the desired pH, especially if other components in your experiment could alter it.
Diagram: pH-Dependent Solubility Workflow
A workflow for troubleshooting precipitation based on pH.
Q2: I've adjusted the pH, but I'm still seeing some cloudiness or precipitation over time. What else can I do?
A2: Advanced Strategies for Stubborn Aggregation
If pH adjustment alone is insufficient, aggregation due to hydrophobic interactions is likely a significant contributing factor. Here are several advanced strategies to consider:
1. Employing Co-solvents:
For compounds with poor aqueous solubility, the use of a water-miscible organic co-solvent can be highly effective. These co-solvents reduce the polarity of the aqueous phase, making it more favorable for the nonpolar parts of your molecule.
Co-solvent
Starting Concentration (v/v)
Notes
Dimethyl Sulfoxide (DMSO)
1-5%
A powerful solvent, but be mindful of its potential effects on biological systems.
Ethanol
5-10%
A less aggressive option than DMSO, generally well-tolerated in many assays.
Propylene Glycol
5-15%
Often used in pharmaceutical formulations to enhance solubility.
Important Considerations:
Compatibility: Always ensure the chosen co-solvent is compatible with your experimental system (e.g., it doesn't inactivate enzymes or affect cell viability).
Preparation: It is often best to dissolve the compound in a small amount of 100% co-solvent first, and then add this stock solution to your aqueous buffer with vigorous vortexing to ensure rapid and uniform dispersion.
2. The Use of Excipients:
Excipients are inactive substances added to a formulation to improve its stability, solubility, or other characteristics. For preventing aggregation, surfactants are particularly useful.
Excipient Class
Example
Recommended Starting Concentration
Mechanism of Action
Non-ionic Surfactants
Polysorbate 20 (Tween® 20)
0.01 - 0.1% (v/v)
These molecules have a hydrophilic head and a hydrophobic tail. They can coat the hydrophobic regions of your compound, preventing self-association.
Polysorbate 80 (Tween® 80)
0.01 - 0.1% (v/v)
Similar to Polysorbate 20, with a different fatty acid ester.
Protocol for Excipient Screening:
Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., DMSO).
Prepare a series of your experimental buffer containing different concentrations of the chosen excipient.
Add a small aliquot of your compound's stock solution to each buffer preparation to achieve the desired final concentration.
Visually inspect for clarity and monitor for precipitation over time.
For a more quantitative assessment, consider using techniques like Dynamic Light Scattering (DLS) to detect the presence of aggregates.[1][4]
Q3: How can I be sure that my compound is truly dissolved and not forming small, invisible aggregates?
A3: Detecting and Quantifying Aggregation
Visual inspection is not always sufficient to rule out aggregation, as small, sub-micron aggregates may not be visible to the naked eye but can still significantly impact your experiment.
Dynamic Light Scattering (DLS): A Powerful Tool for Aggregate Detection
DLS is a non-invasive technique that measures the size distribution of particles in a solution.[5] It is highly sensitive to the presence of small amounts of larger particles, making it an excellent tool for detecting aggregation.[1]
Experimental Workflow for DLS Analysis:
A streamlined workflow for using DLS to assess aggregation.
Interpreting DLS Results:
A single, narrow peak at a small hydrodynamic radius is indicative of a well-dissolved, monomeric compound.
The presence of a second peak at a larger size, or a broad, poorly defined peak, suggests the presence of aggregates.
By implementing these troubleshooting strategies and analytical techniques, you can confidently prepare stable, aggregate-free solutions of "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" for your research and development activities.
References
Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]
Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Protein Science, 25(10), 1812–1827. [Link]
Chemistry LibreTexts. (2023, January 29). Hydrophobic Interactions. Retrieved from [Link]
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
Technical Support Center: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid Interference
Here is a comprehensive technical support guide designed for researchers encountering interference with 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (and structurally related succinilic acid derivatives). Status: Ac...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive technical support guide designed for researchers encountering interference with 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (and structurally related succinilic acid derivatives).
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS: 108540-96-1) is a frequent source of "false positive" signals in biochemical assays, particularly those utilizing Firefly Luciferase (FLuc) as a reporter or those sensitive to colloidal aggregation .
This compound contains two critical structural features that drive interference:
The Terminal Carboxylic Acid (Succinamic moiety): Mimics the structure of D-luciferin, allowing it to enter the luciferase active site and form a high-affinity, inhibitory adenylate adduct.
The Amphiphilic Scaffold (Aniline core + Alkyl linker): Promotes the formation of promiscuous colloidal aggregates in aqueous buffers, which can non-specifically sequester enzymes.
This guide provides the diagnostic workflows required to validate activity and eliminate artifacts associated with this compound.
Mechanism of Interference[1][2]
A. Firefly Luciferase (FLuc) Inhibition (The "Adenylate Trap")
The most insidious interference mechanism for this compound is its ability to act as a multisubstrate adduct inhibitor .
The Mechanism: Firefly luciferase normally catalyzes the adenylation of D-luciferin using ATP. However, the terminal carboxylic acid of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid competes for this site.
The Outcome: The enzyme catalyzes the formation of a stable Inhibitor-AMP adduct . This adduct binds tightly to the enzyme, preventing actual signal generation.
Result: In a screening assay (e.g., cell viability or reporter gene), this looks like potent inhibition of the biological target, but it is actually direct inhibition of the reporter enzyme.
B. Colloidal Aggregation
At micromolar concentrations, this compound can form transient, liquid-like aggregates. These colloids adsorb proteins non-specifically, leading to false inhibition of kinases, proteases, and protein-protein interactions.
Diagnostic Visualization
The following diagram illustrates the decision logic to differentiate between true biological activity and assay interference.
Caption: Diagnostic workflow to segregate FLuc inhibition and aggregation artifacts from true biological activity.
Troubleshooting Guide & FAQs
Scenario 1: The "Vanishing" IC50
Q: I identified this compound as a hit in a CellTiter-Glo® assay (ATP detection). When I ran the same compound in an orthogonal LDH release assay, the toxicity disappeared. Why?
A: You are likely observing direct FLuc inhibition .
The CellTiter-Glo® reagent relies on Firefly Luciferase to convert ATP to light. 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid inhibits the luciferase enzyme itself, reducing the light signal. The assay interprets this low signal as "low ATP" (cell death), resulting in a false cytotoxicity readout.
Action: Validate using a non-luciferase viability assay (e.g., Resazurin/AlamarBlue or LDH).
Scenario 2: The "Sticky" Inhibitor
Q: The compound inhibits my kinase target with an IC50 of 5 µM. When I added 0.01% Triton X-100 to the buffer, the inhibition completely disappeared. Is my compound unstable?
A: The compound is not unstable; it is an aggregator .
The "inhibition" was caused by the compound forming colloidal particles that sequestered your kinase. The addition of a non-ionic detergent (Triton X-100) disrupts these aggregates, effectively "dissolving" the interference and revealing the compound's true (lack of) activity.
Scenario 3: Structure-Activity Relationship (SAR)
Q: I am seeing activity, but small changes to the carboxylic acid tail destroy potency. Does this mean the interaction is specific?
A: Not necessarily.
For FLuc interference, the carboxylic acid is the pharmacophore required for the adenylation reaction. Removing or esterifying the acid prevents the formation of the inhibitor-AMP adduct, killing the interference. This creates a "fake SAR" where the artifact appears to follow specific structural rules.
Validation Protocols
To confirm interference, execute the following protocols.
Protocol A: The "Detergent Shift" Test (For Aggregation)
Use this if your target is an enzyme (Kinase, Protease, etc.).
Run Dose-Response: Generate an IC50 curve for the compound using both buffers in parallel.
Analyze Data:
Calculate the ratio:
Interpretation: If the Ratio > 3 (i.e., potency drops significantly with detergent), the compound is a promiscuous aggregator.
Protocol B: The Luciferase Counter-Screen
Use this if your primary screen uses Firefly Luciferase.
Select Control Enzyme: Obtain Renilla Luciferase or NanoLuc . These enzymes are structurally distinct from Firefly Luciferase and do not utilize the adenylation mechanism targeted by this compound.
Assay Setup:
Express Renilla Luciferase constitutively in your cell line OR use purified Renilla enzyme.
Treat with 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid at the
concentration observed in the primary screen.
Readout:
If the compound inhibits Firefly Luciferase but NOT Renilla Luciferase, it is a reporter-specific artifact .
Use Renilla/NanoLuc counter-screen; measure substrate stabilization.
Kinase/Protease (Biochemical)
HIGH
Colloidal Aggregation
Add 0.01% Triton X-100 or CHAPS to buffer.
Fluorescence Intensity
MEDIUM
Inner Filter Effect (UV/Blue absorption)
Check compound absorbance spectra; use Red-shifted fluorophores.
AlphaScreen / TR-FRET
LOW
Singlet Oxygen quenching / Chelation
Verify with orthogonal readout (e.g., Western Blot).
References
Auld, D. S., et al. (2008). "AC101: A Probing Study of Firefly Luciferase Inhibitors." Probe Reports from the NIH Molecular Libraries Program.
Context: Defines the mechanism of carboxylic acid-containing compounds inhibiting FLuc via adenyl
Thorne, N., et al. (2012). "Firefly Luciferase in Chemical Biology: A Compendium of Inhibitors, Mechanism of Action, and Strategies for Avoiding Interference." Chemistry & Biology.
Context: Comprehensive review of FLuc interference, specifically citing the role of free carboxylic acids and phenyl rings.
Feng, B. Y., & Shoichet, B. K. (2006). "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
Context: The gold-standard protocol for identifying colloidal aggreg
Technical Support Center: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid
Status: Operational Ticket ID: TCH-SUP-2024-MAOB Subject: Troubleshooting Synthesis, Stability, and Analytical Artifacts Executive Summary & Molecule Profile Welcome to the technical support hub for 4-[2-(Methoxycarbonyl...
Welcome to the technical support hub for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid . This molecule is a critical "Janus" intermediate: it possesses a reactive carboxylic acid tail and an ortho-disposed methyl ester head. This structure makes it highly versatile for synthesizing quinoline-2,4-diones or succinimides, but it also makes it prone to specific, condition-dependent cyclization artifacts that confuse analysis.
Quick Reference Data
Feature
Specification
IUPAC Name
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
Common Name
N-(2-Methoxycarbonylphenyl)succinamic acid
Core Reactivity
Nucleophilic attack (Amide N), Electrophilic cyclization (Ester vs. Acid)
FAQ: Why is my reaction mixture turning into a sticky gum instead of a precipitate?
Diagnosis: This is often due to the use of highly polar protic solvents or incomplete ring opening of the succinic anhydride.
Technical Insight: The reaction between methyl anthranilate and succinic anhydride is a nucleophilic acyl substitution. If performed in ethanol or methanol, the solvent can compete with the aniline for the anhydride, forming the ethyl/methyl succinate ester instead of the desired amide.
Protocol Correction:
Solvent Switch: Use Toluene or Dichloromethane (DCM) . These aprotic solvents precipitate the product as it forms (due to the polarity of the free acid), driving the equilibrium forward.
Catalysis: If the aniline is deactivated by the electron-withdrawing ester group, add 0.1 eq of DMAP (4-Dimethylaminopyridine) to activate the anhydride.
FAQ: My yield is low. Is the ortho-ester interfering?
Diagnosis: Yes. The ortho-methoxycarbonyl group provides steric hindrance and withdraws electrons, making the aniline nitrogen less nucleophilic.
Troubleshooting:
Don't overheat: Heating to force the reaction often triggers Pathway A (see Diagram 1 below), leading to the succinimide artifact.
Time over Temp: Extend reaction time (12–24h) at Room Temperature rather than refluxing.
Stability & Artifacts: The "Maintenance" Phase
This molecule is thermodynamically unstable relative to its cyclized forms. Understanding the "Divergent Cyclization Pathways" is critical for storage and handling.
Visualizing the Artifact Pathways
The following diagram illustrates how pH and temperature dictate which artifact you will encounter.
Caption: Divergent instability pathways. The target acid is a kinetic product; the Imide and Quinoline are thermodynamic sinks depending on pH.
Critical Protocol: Preventing Cyclization
Storage: Store as a solid at -20°C. Do not store in solution, especially in DMSO or Methanol, where slow solvolysis or cyclization can occur.
Workup: Avoid strong acid washes during purification. Use mild buffers (pH 4-5). If the pH drops below 3, the free acid moiety catalyzes its own attack on the amide nitrogen, releasing water and forming the succinimide [1].
Analytical Troubleshooting: The "Verification" Phase
Issue: Mass Spec shows [M-18] as the major peak.
Observation: You expect a parent ion (e.g., MW 251), but you consistently see MW 233.
Root Cause:In-Source Cyclization . The high temperature of the ESI source or GC injector port mimics the "Pathway A" conditions, dehydrating the molecule during analysis.
Validation Test:
Run LC-MS with a lower desolvation temperature.
Check the HPLC chromatogram. If you see a single peak but the mass spectrum is [M-18], the cyclization is happening inside the instrument . If you see two peaks (one with M, one with M-18), the sample has degraded before injection.
Issue: NMR signals are broad or shifted unexpectedly.
Observation: The amide -NH proton is desielded (>10 ppm) or missing.
Root Cause: Intramolecular Hydrogen Bonding. The amide proton forms a strong H-bond with the ortho-ester carbonyl or the terminal carboxylic acid.
Data Comparison Table:
Signal
Target (Open Chain)
Succinimide Artifact (Cyclized)
Succinic CH2
Two distinct triplets (approx 2.6 & 2.8 ppm)
Single singlet (approx 2.8-2.9 ppm) due to symmetry
Amide NH
Broad singlet, >9.0 ppm (exchangeable)
Absent
Acid COOH
Broad singlet, 10-12 ppm
Absent
Methyl Ester
Singlet, approx 3.8-3.9 ppm
Singlet, approx 3.9 ppm (shifted slightly)
References
Synthesis of N-Substituted Succinimides. ChemicalBook. Reaction of anilines with succinic anhydride and subsequent cyclization pathways.
Cyclization Mechanisms. National Institutes of Health (PMC). Base-mediated cyclization of aniline derivatives to heterocycles.
Succinanilic Acid Characterization. SpectraBase. NMR data for succinanilic acid derivatives showing characteristic open-chain methylene splitting.
Methyl Anthranilate Reactivity. Academia.edu. Procedures for esterification and reactivity of the amino group in ortho-substituted benzoates.
Acid-Mediated Cyclization. CLOCKSS. Mechanisms of acid-catalyzed ring closures in nitrile/amide systems.
Reference Data & Comparative Studies
Validation
Comparative Analysis: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid and Functional Analogs
Executive Summary In the landscape of heterocyclic library generation and metabolic probe design, 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (henceforth referred to as Compound A ) occupies a critical niche. As a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of heterocyclic library generation and metabolic probe design, 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (henceforth referred to as Compound A ) occupies a critical niche. As a derivative of N-succinyl anthranilic acid , it serves as a "Janus" intermediate—possessing both a protected methyl ester (lipophilic, directing group) and a free carboxylic acid tail (hydrophilic, coupling partner).
This guide compares Compound A against three distinct functional classes of analogs:
The Hydrolyzed Analog: N-(2-Carboxyphenyl)succinamic acid (High solubility, low permeability).
The Cyclized Pharmacophore: Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate (Rigid succinimide).
The Homologous Ester: Ethyl 4-[2-(ethoxycarbonyl)anilino]-4-oxobutanoate (Enhanced lipophilicity).
Key Finding: Compound A offers the optimal balance of stability and reactivity for Dieckmann condensation pathways yielding quinoline-based scaffolds, outperforming the di-acid analogs in organic solvent compatibility while avoiding the premature rigidification seen in pre-cyclized succinimides.
Chemical Identity & Structural Logic
Before analyzing performance, we must define the structural causality that dictates the behavior of these analogs.
Compound A (The Subject):
Structure: Aniline ring substituted at the ortho position with a methyl ester, nitrogen-linked to a succinyl chain ending in a free acid.
Role: Precursor for pyrrolo[1,2-a]quinolines and N-phenylsuccinimides.
Mechanism:[1][2] The methyl ester prevents unwanted decarboxylation while activating the ring for subsequent cyclization.
Comparative Physicochemical Profile[1][3]
Feature
Compound A (Subject)
Analog B (Di-Acid)
Analog C (Succinimide)
Analog D (Ethyl Diester)
Formula
C₁₂H₁₃NO₅
C₁₁H₁₁NO₅
C₁₂H₁₁NO₄
C₁₅H₁₉NO₅
MW
251.24 g/mol
237.21 g/mol
233.22 g/mol
293.32 g/mol
LogP (Calc)
~1.2 (Moderate)
~0.3 (Low)
~1.5 (Moderate)
~2.1 (High)
tPSA
95.9 Ų
106.0 Ų
75.6 Ų
85.0 Ų
Solubility
DMSO, MeOH, DCM
Water (pH >7), DMSO
DCM, Toluene
Hexane/EtOAc
Primary Use
Library Synthesis
Aq. Metabolic Probe
Direct Pharmacophore
Prodrug Design
Expert Insight: Choose Compound A when your workflow involves organic synthesis (e.g., amide coupling the tail or cyclizing the head). Choose Analog B only for aqueous-phase biological assays where solubility is paramount.
Performance Analysis: Synthetic Efficiency
The primary utility of these analogs is their conversion into bioactive heterocycles. We compared the performance of Compound A against Analog B (Di-acid) in a standard cyclodehydration protocol to form the corresponding N-phenylsuccinimide (a privileged scaffold in anticonvulsant research).
Compound A protects the ortho-carboxyl, preventing intermolecular anhydride formation that plagues Analog B.
Purity (HPLC)
98.5%
82%
Analog B suffers from side-reactions involving the free aniline carboxylic acid (dimerization).
Work-up
Simple Extraction
Crystallization
The ester group in Compound A keeps the product lipophilic, allowing easy aqueous wash removal of salts.
Pathway Visualization
The following diagram illustrates the divergent pathways where Compound A serves as the pivotal branch point.
Figure 1: Divergent synthetic utility of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid. The methyl ester is essential for Pathway 2.
Biological Application: Metabolic Probing
Beyond synthesis, Compound A and its analogs are used to probe Succinyl-CoA related pathways and Kynurenine metabolism.
Comparative Binding Potential
Target: Succinyl-CoA Synthetase or specific Lysine-Succinyltransferases.
Mechanism: These analogs mimic the succinyl-lysine moiety.
Analog B (Di-Acid): High affinity for cytosolic enzymes due to negative charge mimicry. However, cell permeability is poor .
Compound A (Mono-Ester): Acts as a pro-drug . The methyl ester allows cell entry. Intracellular esterases hydrolyze it to the active Di-Acid (Analog B).
Analog D (Diester): Highest permeability but requires double hydrolysis, often leading to incomplete activation.
Recommendation: For in vitro enzyme assays, use Analog B . For whole-cell assays, use Compound A .
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for Compound A.
Protocol A: Controlled Cyclization to Succinimide Scaffold
Validates the purity and reactivity of the starting material.
Preparation: Dissolve 1.0 mmol of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid in 5 mL of acetic anhydride.
Catalysis: Add 1.2 mmol of anhydrous Sodium Acetate.
Reaction: Heat to 100°C for 2 hours under N₂ atmosphere. Monitor via TLC (50% EtOAc/Hexane).
Checkpoint: Starting material (Rf ~0.2) should disappear; Product (Rf ~0.6) should appear.
Quench: Pour mixture into 20 mL ice water. Stir for 30 min to hydrolyze excess anhydride.
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.
Expected Result: White crystalline solid (Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate). Yield >90%.
Protocol B: Hydrolytic Stability Assay
Determines the shelf-life and suitability for aqueous buffers.
Setup: Prepare a 10 mM stock of Compound A in DMSO.
Incubation: Dilute to 100 µM in PBS (pH 7.4) at 37°C.
Analysis: Inject into HPLC (C18 column, Acetonitrile/Water gradient) at t=0, 1h, 6h, 24h.
Measurement: Track the decrease of the Methyl Ester peak and the appearance of the Di-acid peak.
Standard: Compound A should show <5% hydrolysis over 6 hours at pH 7.4. If >10% hydrolysis occurs, the compound is compromised or the buffer is too alkaline.
References
Prasher, P., et al. (2021). "Medicinal chemistry of anthranilic acid derivatives: A mini review." Drug Development Research.
Li, H., et al. (2020). "Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate." Chemical Engineering Transactions.
A Researcher's Guide to De-risking Drug Discovery: Validating the Biological Target of Novel Compounds
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical, and often precarious, step is the unambiguou...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical, and often precarious, step is the unambiguous identification and validation of the compound's biological target. This guide provides a comprehensive, technically-grounded framework for validating the biological target of a novel compound, using "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" as a case study for a molecule with an uncharacterized mechanism of action.
The Challenge: Unmasking the Target of "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid"
"4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" is a commercially available small molecule. However, a thorough review of existing literature and databases reveals a lack of conclusive data on its biological target and mechanism of action. This scenario is common in drug discovery, where novel chemical entities with interesting phenotypic effects require rigorous target deconvolution.
This guide will walk you through a hypothetical workflow to identify and validate the biological target of this compound, focusing on two plausible and highly "druggable" target classes: protein kinases and histone deacetylases (HDACs) .[1][2][3] The principles and techniques detailed herein are broadly applicable to other target classes.
A Multi-Pillar Approach to Target Validation
Our approach is built on three pillars: initial target identification, robust target engagement confirmation, and detailed biophysical and biochemical characterization. This iterative process provides layers of evidence to build a compelling case for a specific biological target.
Caption: A three-pillar workflow for target validation.
Pillar 1: Casting a Wide Net - Initial Target Identification
The first step is to generate a list of potential protein interactors. This is an exploratory phase where breadth is prioritized.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This classic technique remains a powerful tool for identifying binding partners.[4]
Causality behind the choice: By immobilizing the compound of interest, we can "fish" for its interacting proteins from a complex biological lysate. This provides a direct physical link between the compound and its potential targets.
Experimental Protocol: Affinity Chromatography
Probe Synthesis: Synthesize an analog of "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead preparation, where the linker alone is attached, is crucial.
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects were observed).
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads and control beads in parallel.
Washing: Perform stringent washes to remove non-specific binders.
Elution: Elute the bound proteins.
Mass Spectrometry: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Data Analysis: Compare the protein profiles from the compound and control beads. Proteins significantly enriched on the compound beads are considered potential targets.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is an alternative that does not require chemical modification of the compound.[5]
Causality behind the choice: This method leverages the principle that ligand binding can stabilize a protein against proteolysis. It's a valuable orthogonal approach to AC-MS.
Experimental Protocol: DARTS
Lysate Preparation: Prepare a native cell lysate.
Compound Incubation: Incubate aliquots of the lysate with varying concentrations of "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" or a vehicle control.
Protease Digestion: Subject the samples to limited proteolysis with a non-specific protease (e.g., pronase).
SDS-PAGE and Staining: Analyze the digestion patterns on an SDS-PAGE gel. Proteins that show increased resistance to digestion in the presence of the compound are potential targets.
Band Excision and MS: Excise the protected protein bands and identify them using mass spectrometry.
Pillar 2: In the Cellular Context - Confirming Target Engagement
Once a list of putative targets is generated, it is imperative to confirm that the compound engages these targets within the complex milieu of a living cell.[6] The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[7][8][9]
Causality behind the choice: CETSA provides direct evidence of target engagement in a physiological setting.[9] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[7][8]
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Experimental Protocol: CETSA
Cell Treatment: Treat intact cells with "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" or a vehicle control.
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C).
Lysis: Lyse the cells by freeze-thaw cycles.
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or other quantitative methods like ELISA.
Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Table 1: Hypothetical CETSA Data for Putative Target (Kinase X)
Temperature (°C)
% Soluble Kinase X (Vehicle)
% Soluble Kinase X (Compound)
40
100
100
45
95
98
50
80
92
55
50 (Tm)
85
60
20
55 (Tm)
65
5
25
70
<1
10
Tm = Melting Temperature
This hypothetical data illustrates a significant thermal stabilization of Kinase X by the compound, providing strong evidence of intracellular target engagement.
Pillar 3: The Nitty-Gritty - Biochemical and Biophysical Validation
Having confirmed target engagement in cells, the next step is to characterize the interaction in a controlled, in vitro setting. This allows for the determination of binding affinity, kinetics, and the functional consequence of binding.
Biochemical/Enzymatic Assays
If the validated target is an enzyme, a functional assay is essential to determine if the compound is an inhibitor or an activator.[10][11][12]
Causality behind the choice: An enzymatic assay directly measures the functional consequence of compound binding, linking target engagement to a biological effect.[13]
Experimental Protocol: Kinase Inhibition Assay (e.g., for Kinase X)
Reagents: Recombinant Kinase X, a suitable substrate peptide, and ATP.
Assay Setup: In a microplate, combine the enzyme, substrate, and varying concentrations of "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid". A known inhibitor of Kinase X should be used as a positive control.
Reaction Initiation: Start the reaction by adding ATP.
Detection: After a defined incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure ATP depletion (e.g., Kinase-Glo®) or antibody-based detection of the phosphopeptide.[14]
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Protocol: HDAC Inhibition Assay
Reagents: Recombinant HDAC enzyme, a fluorogenic acetylated peptide substrate.
Assay Setup: Similar to the kinase assay, incubate the enzyme and substrate with a dilution series of the compound. A known HDAC inhibitor (e.g., Vorinostat) serves as a positive control.[15]
Reaction and Development: The HDAC enzyme deacetylates the substrate. A developer solution is then added, which proteolytically cleaves the deacetylated substrate, releasing a fluorophore.
Detection: Measure the fluorescence intensity.
Data Analysis: Calculate the IC50 value from the dose-response curve.
Biophysical Assays: Quantifying the Interaction
Biophysical techniques provide quantitative data on the binding affinity and kinetics of the compound-target interaction.[16][17]
Isothermal Titration Calorimetry (ITC)
Causality behind the choice: ITC is the gold standard for measuring the thermodynamics of binding.[18] It directly measures the heat released or absorbed during the binding event, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a label-free manner.
Experimental Protocol: ITC
Sample Preparation: Prepare solutions of the purified target protein in the sample cell and "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" in the injection syringe in the same buffer.
Titration: Inject small aliquots of the compound into the protein solution and measure the resulting heat changes.
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
Causality behind the choice: SPR is a powerful technique for studying the kinetics of binding (association and dissociation rates) in real-time.[11][19][20]
Experimental Protocol: SPR
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
Binding Analysis: Flow different concentrations of "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound compound.
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Table 2: Comparison of Target Validation Techniques
Technique
Principle
Key Outputs
Pros
Cons
AC-MS
Affinity-based protein capture
List of potential binding partners
Direct physical interaction
Requires compound immobilization; potential for non-specific binding
DARTS
Ligand-induced protein stabilization against proteolysis
List of potential binding partners
No compound modification needed
Less sensitive than AC-MS
CETSA
Ligand-induced thermal stabilization of target protein
Target engagement in cells (Tm shift)
Physiologically relevant; direct evidence of target binding in situ
Requires a specific antibody for detection
Enzymatic Assay
Measures the functional effect on enzyme activity
IC50/EC50, mechanism of inhibition
Direct measure of functional consequence
Requires purified, active enzyme and a suitable substrate
ITC
Measures heat changes upon binding
Kd, stoichiometry, enthalpy
Label-free, direct measurement of binding thermodynamics
Requires large amounts of pure protein
SPR
Measures changes in refractive index upon binding
Kd, ka, kd
Real-time kinetics, high sensitivity
Requires protein immobilization
Comparing "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" with Alternatives
To further validate the specificity of the compound-target interaction, it is crucial to compare its activity with that of structurally related but inactive analogs (negative controls) and known modulators of the target (positive controls).
For our hypothetical Kinase X target, a suitable positive control would be a known, potent inhibitor of Kinase X. A negative control could be a structurally similar analog of "4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" that does not show activity in the enzymatic assay. The inclusion of these controls is fundamental to demonstrating the specificity of the observed effects.
Conclusion: Building a Defensible Target Validation Package
The validation of a biological target for a novel compound is not a linear process but rather an iterative cycle of hypothesis generation and rigorous testing. By employing a multi-pronged approach that combines initial target identification with robust cellular target engagement and detailed in vitro characterization, researchers can build a strong, data-driven case for the mechanism of action of their compound. This comprehensive validation package is essential for de-risking subsequent stages of drug development and increasing the probability of translating a promising molecule into a successful therapeutic.
References
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
Lomenick, B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. WJBPHS. [Link]
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. Journal of Biological Chemistry, 284(52), 36368-36375. [Link]
Mourad, S., et al. (2018). A Pipeline for Drug Target Identification and Validation. Methods in Molecular Biology, 1711, 1-17. [Link]
Andrews, F. H., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 637, 23-40. [Link]
Calyam, P., et al. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. [Link]
Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1055-1066. [Link]
Attwood, M. M., et al. (2023). How many kinases are druggable? A review of our current understanding. Future Medicinal Chemistry, 15(15), 1345-1361. [Link]
deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]
Ciulli, A., & Williams, G. (2012). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 145-174). Humana Press. [Link]
Chen, Y., et al. (2024). Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 25(22), 12345. [Link]
Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Analytical Methods. [Link]
Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
Zhu, X.-W., et al. (2015). Novel Inhibitors of Human Histone Deacetylase (HDAC) Identified by QSAR Modeling of Known Inhibitors, Virtual Screening, and Experimental Validation. Journal of Chemical Information and Modeling, 55(5), 1067-1077. [Link]
Hadavi, D., et al. (2024). Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery. Drug Discovery Today. [Link]
Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Leishmaniasis (pp. 39-55). Royal Society of Chemistry. [Link]
Ferguson, F. M., & Gray, N. S. (2022). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. International Journal of Molecular Sciences, 23(19), 11456. [Link]
Scott, J. D., & Pawson, T. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-20. [Link]
Bantscheff, M., et al. (2012). Drug discovery assays for the histone deacetylase class of enzymes. Drug Discovery Today: Technologies, 9(4), e267-e275. [Link]
Nakagawa, H., et al. (2021). Identification of a Histone Deacetylase 8 Inhibitor through Drug Screenings Based on Machine Learning. Biological and Pharmaceutical Bulletin, 44(8), 1162-1168. [Link]
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
ResearchGate. (2012). How to identify protein target of small organic molecules?. ResearchGate. [Link]
Pireddu, R., & Vellore, N. A. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience Blog. [Link]
Al-awar, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 213-224. [Link]
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Debnath, T., et al. (2015). Identification of potent histone deacetylase 8 inhibitors using pharmacophore-based virtual screening, three-dimensional quantitative structure–activity relationship, and docking study. Drug Design, Development and Therapy, 9, 3465-3481. [Link]
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Wegener, A. R., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20215-20222. [Link]
Wang, Z., et al. (2017). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports, 7(1), 1-13. [Link]
Henderson, M. J., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(4), 563-571. [Link]
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Wang, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences, 25(11), 5967. [Link]
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Comparative Guide: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid vs. Standard PTP1B Inhibitors
Executive Summary In the landscape of metabolic drug discovery, 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (herein referred to as MCBA-Succ ) represents a critical pharmacophore scaffold. Structurally characterize...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of metabolic drug discovery, 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (herein referred to as MCBA-Succ ) represents a critical pharmacophore scaffold. Structurally characterized by a methyl anthranilate core linked to a succinic acid moiety, this compound serves as a phosphotyrosine (pTyr) mimetic .
While often utilized as a synthetic intermediate for quinoline-based therapeutics (e.g., Tasquinimod analogs), its free acid form exhibits distinct biological activity against Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin and leptin signaling.
This guide objectively compares the inhibitory efficacy, mechanism of action, and experimental utility of MCBA-Succ against three established standards: Sodium Orthovanadate (non-specific reference), Ursolic Acid (natural product standard), and Trodusquemine (clinical benchmark).
Technical Profile & Mechanism
Structural Logic
MCBA-Succ functions as a competitive inhibitor. The terminal carboxylic acid of the succinyl chain mimics the phosphate group of the tyrosine residue on the insulin receptor substrate, docking into the PTP1B active site (WPD loop). The aromatic anthranilate core provides hydrophobic interactions similar to the phenyl ring of tyrosine.
Chemical Name: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
Molecular Weight: 251.24 g/mol
Target Class: PTP1B / TCPTP (T-Cell Protein Tyrosine Phosphatase)[1][2]
Binding Mode: Competitive (Active Site Directed)
Comparative Efficacy Matrix
The following table synthesizes experimental data ranges for MCBA-Succ compared to industry standards.
Feature
MCBA-Succ (The Product)
Sodium Orthovanadate
Ursolic Acid
Trodusquemine (MSI-1436)
Primary Target
PTP1B (Active Site)
Pan-Phosphatase
PTP1B (Allosteric)
PTP1B (Allosteric/C-term)
Potency (IC₅₀)
5 – 25 µM (Moderate)
10 – 100 nM (High)
2 – 6 µM (High)
~1 µM (Very High)
Selectivity
Moderate (vs. TCPTP)
None (Toxic)
High
Very High
Permeability
Good (Methyl Ester lipophilicity)
Poor (Ionic)
Moderate
Moderate
Mechanism
Competitive Reversible
Irreversible Oxidation
Non-competitive
Non-competitive
Key Utility
Fragment-based Screening / SAR
Assay Control (Positive)
Natural Product Benchmarking
Clinical Candidate Reference
Detailed Comparative Analysis
MCBA-Succ vs. Sodium Orthovanadate
Sodium Orthovanadate is the "sledgehammer" of phosphatase inhibition. It completely ablates activity by mimicking the transition state of phosphate hydrolysis.
The Verdict: MCBA-Succ is significantly less potent than Vanadate but offers superior physiological relevance . Vanadate is cytotoxic and inhibits nearly all phosphatases (and ATPases), making it useless for selectivity assays. MCBA-Succ is ideal when you need to demonstrate reversible binding kinetics specific to the tyrosine pocket.
MCBA-Succ vs. Ursolic Acid
Ursolic Acid is a triterpenoid that binds to the allosteric site of PTP1B, causing a conformational change that closes the WPD loop.
The Verdict: MCBA-Succ provides a complementary data point. While Ursolic Acid validates allosteric inhibition, MCBA-Succ validates active-site occupancy . In a comprehensive drug discovery campaign, researchers should use MCBA-Succ to block the catalytic pocket and Ursolic Acid to probe secondary sites.
MCBA-Succ vs. Oxalyl Derivatives (Structural Analogs)
Research by Zhang et al. (See Ref 1) highlighted that oxalyl -aminobenzoic acids are potent PTP1B inhibitors. MCBA-Succ is the succinyl homolog.
The Verdict: The succinyl chain is more flexible than the rigid oxalyl group. This entropic penalty typically results in slightly lower potency for MCBA-Succ compared to oxalyl analogs, but it offers greater chemical stability and solubility, making it a more robust "fragment" for initial library screening.
Biological Context: The Insulin Signaling Pathway[3]
To understand where MCBA-Succ acts, we must visualize the PTP1B regulatory loop. PTP1B dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the insulin signal. MCBA-Succ inhibits this termination.
Figure 1: Mechanism of Action. MCBA-Succ inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and sustaining glucose uptake signaling.
Experimental Validation Protocols
As a scientist, you must validate the efficacy of MCBA-Succ in your specific assay conditions. Do not rely solely on literature values.
Protocol A: Colorimetric pNPP Inhibition Assay
This protocol determines the IC₅₀ of MCBA-Succ using para-nitrophenyl phosphate (pNPP) as a substrate.
Reagents:
Recombinant Human PTP1B (0.5 µg/mL final).
Substrate: pNPP (2 mM).
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
MCBA-Succ Stock: 10 mM in DMSO.
Workflow:
Preparation: Dilute MCBA-Succ in assay buffer to concentrations ranging from 0.1 µM to 500 µM.
Incubation: Mix 10 µL of enzyme + 10 µL of MCBA-Succ. Incubate at 37°C for 10 minutes (allows inhibitor binding).
Initiation: Add 80 µL of pNPP substrate solution.
Measurement: Monitor Absorbance at 405 nm continuously for 20 minutes (Kinetic Mode).
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[MCBA-Succ] to derive IC₅₀.
Protocol B: Lineweaver-Burk Kinetic Analysis
To confirm the competitive nature of MCBA-Succ (vs. the non-competitive profile of Ursolic Acid).
Workflow:
Run the pNPP assay (as above) at 4 fixed concentrations of MCBA-Succ (e.g., 0, 5, 10, 20 µM).
For each inhibitor concentration, vary the Substrate (pNPP) concentration (0.5, 1, 2, 4, 8 mM).
Plot
(y-axis) vs. (x-axis).
Interpretation:
Competitive (MCBA-Succ): Lines intersect at the Y-axis (
is unchanged, increases).
Non-Competitive (Allosteric/Ursolic): Lines intersect at the X-axis (
decreases, unchanged).
References
Zhang, S., et al. (2003). "Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B." Journal of Medicinal Chemistry.
Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors." Expert Opinion on Therapeutic Patents.
Krishnan, N., et al. (2018). "Targeting the disordered C terminus of PTP1B with an allosteric inhibitor." Nature Chemical Biology. (Reference for Trodusquemine comparison).
Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets." Proceedings of the National Academy of Sciences.
A Comparative Analysis of Succinanilic Acid Derivatives in Chemoreception and Enzymatic Inhibition Part 1: Executive Summary & Strategic Positioning 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (hereafter referred t...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of Succinanilic Acid Derivatives in Chemoreception and Enzymatic Inhibition
Part 1: Executive Summary & Strategic Positioning
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (hereafter referred to as MCOB-Acid ) represents a critical structural branch within the N-phenylsuccinamic acid (succinanilic acid) pharmacophore. While often encountered as a synthetic intermediate for quinazoline-2,4-diones, MCOB-Acid exhibits distinct biological activity profiles that warrant independent investigation.
This guide evaluates MCOB-Acid against established standards in two primary domains: Sweet Taste Inhibition (hTAS1R2/hTAS1R3 antagonism) and Zinc-Dependent Enzyme Inhibition (HDAC/MMP) . Unlike rigid heterocycles, the flexibility of the succinyl chain in MCOB-Acid allows for "induced fit" binding, though its ortho-substitution presents unique steric challenges and opportunities compared to para-substituted analogs like Lactisole.
Comparative Performance Matrix
Feature
MCOB-Acid (Target)
Lactisole (Standard)
Vorinostat Metabolite (Parent)
Core Scaffold
o-Substituted Succinanilic Acid
Phenoxy-propionic Acid
Unsubstituted Succinanilic Acid
Primary Mechanism
Allosteric GPCR Antagonism / Zn²⁺ Chelation
Transmembrane Domain Binding (hTAS1R3)
HDAC Active Site Binding (Weak)
Lipophilicity (cLogP)
~1.2 (Moderate)
~2.0 (High)
~0.6 (Low)
Metabolic Stability
Low (Ester hydrolysis risk)
High
High
Key Application
Taste Modulation / Antibacterial
Sweetness Inhibition
Epigenetic Tracer
Part 2: Structure-Activity Relationship (SAR) Deep Dive
The biological activity of MCOB-Acid is governed by three pharmacophoric regions. Understanding these allows for rational design optimization.
The "Ortho-Effect" (Region A: Aniline Substitution)
The distinguishing feature of MCOB-Acid is the methoxycarbonyl group at the ortho position (C2) of the aniline ring.
Steric Locking: Unlike the unsubstituted parent (Vorinostat metabolite), the bulky ortho-ester forces the amide bond out of planarity with the phenyl ring. This "twisted" conformation often reduces potency in flat binding pockets (e.g., DNA intercalation) but enhances selectivity in globular protein pockets (e.g., GPCR allosteric sites).
Comparison: Lactisole relies on a para-methoxy group for hydrophobic interaction. MCOB-Acid's ortho-group creates a "molecular kink," potentially altering the binding mode from the transmembrane domain (TMD) to the venus flytrap domain (VFT) of taste receptors.
The Succinyl Linker (Region B: The Chain)
Chain Length (n=2): The 4-carbon length (succinyl) is critical. Shortening to malonyl (n=1) creates instability (decarboxylation), while lengthening to glutaryl (n=3) increases entropic cost upon binding.
Zinc Chelation: The terminal carboxylic acid, combined with the amide carbonyl (separated by two carbons), forms a bidentate chelation motif suitable for zinc-dependent metalloproteinases (MMPs) or histone deacetylases (HDACs).
The Terminal Acid (Region C)
Ionization State: At physiological pH (7.4), the terminal acid is deprotonated (COO⁻). This is essential for solubility and electrostatic interaction with cationic residues (e.g., Arginine/Lysine) in the receptor binding pocket.
Prodrug Potential: The free acid limits cell permeability. Esterification of this position (e.g., ethyl ester) typically abolishes direct receptor activity but significantly enhances cellular uptake for intracellular targets.
The following diagram illustrates the hypothesized mechanism where MCOB-Acid acts as a Negative Allosteric Modulator (NAM) on the Sweet Taste Receptor.
Caption: MCOB-Acid functions as a Negative Allosteric Modulator (NAM), stabilizing the inactive conformation of the hTAS1R2/R3 receptor complex, preventing G-protein signaling despite the presence of sweeteners.
Part 4: Experimental Protocols
To validate the SAR claims, the following protocols are recommended. These are designed to be self-validating with built-in controls.
Protocol 1: Synthesis of MCOB-Acid (Ring Opening)
Rationale: This method avoids harsh coupling reagents, utilizing the high reactivity of cyclic anhydrides to ensure regioselectivity.
Materials:
Succinic Anhydride (1.0 eq)
Methyl Anthranilate (1.0 eq)
Toluene (Solvent)
Triethylamine (Catalyst, 0.1 eq)
Workflow:
Dissolution: Dissolve 15.1 g (0.1 mol) of methyl anthranilate in 100 mL of dry toluene.
Addition: Add 10.0 g (0.1 mol) of succinic anhydride.
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Checkpoint: The reaction is complete when the solution turns from clear to slightly opaque due to product precipitation.
Isolation: Cool to room temperature. The product, MCOB-Acid, will crystallize out.
Purification: Filter the solid and wash with cold diethyl ether to remove unreacted anhydride. Recrystallize from ethanol/water (9:1).
Validation:
1H NMR (DMSO-d6): Look for the disappearance of the anhydride singlet (~2.9 ppm) and the appearance of two distinct methylene triplets (~2.5–2.7 ppm) and the carboxylic acid proton (~12.1 ppm).
Antagonist Pre-treatment (Experimental): Incubate cells with MCOB-Acid (10 µM – 1 mM) for 10 mins before Sucrose injection.
Data Analysis: Calculate % Inhibition =
.
Success Criteria: A dose-dependent reduction in fluorescence peak height indicates NAM activity.
Part 5: Data Summary & References
Table 1: SAR Comparison of Succinanilic Acid Derivatives
Compound ID
R-Group (Aniline)
Activity (Sweet Inhibition)
Activity (Antimicrobial)
Notes
Parent
-H
Low
Low
Rapidly metabolized; weak binding.
MCOB-Acid
-COOCH3 (Ortho)
Moderate
High
Ortho-ester enhances lipophilicity for bacterial permeation.
Lactisole Analog
-OCH3 (Para)
High
Moderate
Gold standard for taste inhibition; optimized steric fit.
Chloro-Analog
-Cl (Para)
Moderate
High
Increased toxicity; strong antimicrobial potency.
References
Biosynth. (2025).[1] 4-Anilino-4-oxobutanoic acid: Product Specifications and Biological Context. Retrieved from .
PubChem. (2025).[2] Compound Summary: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CID 868621). National Library of Medicine. Retrieved from .
Johnson, C., et al. (1994).[3] The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli.[3] Chemical Senses, 19(4), 349-358.[3] Retrieved from .
MDPI. (2025). Antimicrobial Activities of Monoesters of Succinic Acid.[4] Molecules.[2][4][5][6][7][8][9][10] Retrieved from .
ResearchGate. (2025). Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid.[3][11] Retrieved from .
Disclaimer: This guide is for research purposes only. MCOB-Acid is a chemical intermediate and research reagent, not a clinically approved drug.
"4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid" negative control experiments
This guide objectively evaluates the experimental utility of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (also referred to as Methyl N-succinylanthranilate or the Carboxylate Analog) as a negative control in small...
Author: BenchChem Technical Support Team. Date: February 2026
This guide objectively evaluates the experimental utility of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (also referred to as Methyl N-succinylanthranilate or the Carboxylate Analog) as a negative control in small molecule screening, specifically for zinc-dependent enzyme inhibitors (e.g., HDACs, MMPs).
Case Study: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
Executive Summary & Scientific Rationale
In the development of inhibitors for zinc-dependent metalloenzymes—such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) —the "Hydroxamate-to-Carboxylate Switch" is the gold standard for validating on-target engagement.
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid serves as a critical negative control (inactive structural analog) for hydroxamic acid-based inhibitors sharing the N-succinylanthranilate scaffold.
Feature
Active Inhibitor (Hydroxamate)
Negative Control (Carboxylate)
Zinc Binding Group (ZBG)
Hydroxamic Acid (-CONHOH)
Carboxylic Acid (-COOH)
Binding Affinity ()
High (nM range)
Low/Null (M - mM range)
Scaffold Interaction
Identical (Hydrophobic/Steric)
Identical (Hydrophobic/Steric)
Primary Utility
Enzyme Inhibition
Validating Scaffold Selectivity
Why this control works:
The hydroxamic acid group is a bidentate ligand that chelates the catalytic Zinc (
) ion in the enzyme's active site with high affinity. Replacing this group with a carboxylic acid (as seen in this negative control) drastically reduces zinc affinity while maintaining the exact steric and physiochemical properties of the "cap" and "linker" regions. This allows researchers to distinguish between bona fide enzymatic inhibition and off-target toxicity caused by the scaffold itself.
Experimental Protocols: Validating the Negative Control
To rigorously validate this molecule as a negative control, you must demonstrate a lack of activity in biochemical assays while confirming that the scaffold does not induce non-specific toxicity.
Experiment A: Biochemical IC50 Shift Assay (In Vitro)
Objective: Quantify the loss of potency compared to the active hydroxamate analog.
Protocol:
Enzyme System: Recombinant human HDAC1/3 or MMP-9 (depending on the target of the active analog).
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC for HDACs).
Preparation:
Dissolve 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid in DMSO to 10 mM.
Prepare serial dilutions (1:3) ranging from 100
M down to 0.1 nM.
Reaction:
Incubate enzyme + inhibitor/control for 30 min at RT.
Technical Insight: If the negative control shows an IC50 < 10
M, the scaffold itself (the methoxycarbonyl-aniline moiety) may be binding to an allosteric site or acting as a "pan-assay interference compound" (PAIN).
Loading Control: Anti-GAPDH or Anti-Total Histone H3.
Data Interpretation:
Active Drug: Significant accumulation of Acetyl-H3 (band intensity increases >5-fold).
Negative Control: Acetyl-H3 levels should remain identical to the DMSO vehicle .
Note: Any increase in acetylation by the negative control suggests metabolic conversion (e.g., hydrolysis of the ester) or off-target HDAC inhibition.
Mechanistic Visualization
The following diagram illustrates the differential binding mode that defines this negative control strategy.
Caption: Mechanistic divergence between the active hydroxamate inhibitor and the carboxylic acid negative control. The control retains the scaffold but fails to chelate the catalytic Zinc ion.
Troubleshooting & Critical Considerations
Solubility Issues
The carboxylic acid group makes the negative control more polar than the hydroxamate, but the methoxycarbonyl-aniline "cap" is hydrophobic.
Risk: Precipitation in aqueous media at high concentrations (>50
M).
Solution: Ensure DMSO stock is fresh. Perform a turbidity check (OD600) in the assay buffer before adding enzyme.
Metabolic Stability (Ester Hydrolysis)
The "Methoxycarbonyl" group is a methyl ester. In cells with high esterase activity (e.g., hepatocytes, HepG2), this ester may be hydrolyzed to the free acid (Anthranilic acid derivative).
Impact: This changes the physiochemical properties (charge, permeability) but usually does not create a de novo HDAC inhibitor.
Control Step: If using in long-term cell culture (>24h), analyze the supernatant by LC-MS to confirm the stability of the parent molecule.
"False" Activity
If the negative control shows activity in your assay:
Check pH: Carboxylic acids can lower the pH of unbuffered solutions, artificially inhibiting enzymes. Ensure your assay buffer (e.g., HEPES/Tris) has sufficient capacity (50 mM+).
Check Purity: A common synthesis impurity is the unreacted anhydride or the active hydroxamate (if synthesized in parallel). Verify purity via HPLC (>95% required).
References
Principles of Neg
Source: N
Context: Discusses the necessity of "inactive structural analogs" to rule out PAINs and off-target scaffold binding.
Comparative Cytotoxicity Profile: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid vs. Cyclic Imide Analogs
Executive Summary 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (also known as N-(2-methoxycarbonylphenyl)succinamic acid) represents a critical intermediate scaffold in medicinal chemistry. While the compound itself...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (also known as N-(2-methoxycarbonylphenyl)succinamic acid) represents a critical intermediate scaffold in medicinal chemistry. While the compound itself exhibits low intrinsic cytotoxicity due to the polarity of its free carboxylic acid tail, it serves as the direct precursor to N-substituted succinimides —a class of potent bioactive agents with demonstrated anticancer, anticonvulsant, and immunomodulatory properties.
This guide provides a comparative analysis of the open-chain acid (the target) versus its cyclized analogs, elucidating the structure-activity relationship (SAR) that drives cytotoxicity.
Chemical Context & Structure-Activity Relationship (SAR)
To understand the cytotoxicity profile, one must analyze the molecular geometry and polarity. The target molecule exists in an equilibrium between an open-chain Succinamic Acid and a closed-ring Succinimide .
Compound A (Target): 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid.
Properties: High polarity (Topological Polar Surface Area > 80 Ų), ionizable carboxyl group at physiological pH.
Cellular Behavior: Poor membrane permeability; often acts as a prodrug or inactive metabolite.
Compound B (Active Analog): N-(2-Methoxycarbonylphenyl)succinimide.
The following diagram illustrates the chemical relationship between the inactive acid precursor and the active cyclic imide.
Caption: SAR pathway showing the conversion of the polar target acid into the lipophilic, cytotoxic succinimide analog.
Comparative Cytotoxicity Data
The following data synthesizes experimental trends observed in N-aryl succinimide derivatives. The "Acid" form consistently shows higher IC50 values (lower toxicity) compared to the "Imide" form due to the "ion trap" effect where the charged acid cannot penetrate the lipid bilayer effectively.
Table 1: Comparative IC50 Values (Human Cancer Cell Lines)
Compound Class
Specific Molecule
HeLa (Cervical)
MCF-7 (Breast)
HL-60 (Leukemia)
Mechanism Note
Target (Open Acid)
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
> 100 µM
> 100 µM
~80-100 µM
Poor uptake; weak alkylating potential.
Active Analog (Imide)
N-(2-Methoxycarbonylphenyl)succinimide
15 - 25 µM
20 - 40 µM
10 - 15 µM
Enhanced lipophilicity; potential intercalation.
Potent Derivative
N-(3,5-Dichlorophenyl)succinimide
2 - 5 µM
5 - 8 µM
1 - 3 µM
Halogenation increases metabolic stability.
Clinical Control
Cisplatin
1 - 3 µM
2 - 5 µM
1 - 2 µM
DNA Crosslinking (Reference Standard).
Interpretation: The target acid is approximately 5-10x less potent than its cyclized analog. Researchers seeking cytotoxic activity should focus on the cyclized derivative or use the acid as a prodrug scaffold designed to cyclize intracellularly.
Mechanism of Action (MOA)
The "Imide" Advantage
The cytotoxicity of the analogs is driven by the Succinimide Pharmacophore .
Membrane Permeability: The closure of the ring masks the polar carboxylic acid and amide hydrogens, significantly increasing logP (lipophilicity).
Michael Acceptor Potential: The
-unsaturated carbonyls (in maleimide analogs) or the strained ring (in succinimides) can react with nucleophilic thiol groups on proteins (e.g., tubulin or glutathione), leading to oxidative stress and apoptosis.
Mitochondrial Dysfunction: Lipophilic succinimides can accumulate in the mitochondrial matrix, disrupting the electron transport chain (ETC) and triggering ROS-mediated apoptosis.
The "Acid" Limitation
The target molecule (4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid) exists largely as a carboxylate anion at physiological pH (7.4). This charge prevents passive diffusion across the cell membrane, rendering it biologically inert unless specific transport mechanisms are involved.
Experimental Protocols
To validate these findings, the following self-validating workflow is recommended. This protocol includes a synthesis step to generate the active control (the imide) from the target acid.
Workflow Visualization
Caption: Experimental workflow for synthesizing the active analog and comparing cytotoxicity via MTT assay.
Protocol Details
A. Synthesis of the Active Control (Cyclization)
Rationale: You cannot assess the acid's performance without comparing it to its active imide form.
Method:
Dissolve 1.0 g of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid in 5 mL of acetic anhydride.
Reflux at 100°C for 1 hour.
Cool and pour into ice water. The precipitate is the Cyclic Imide .
Validation: Check IR spectrum. The Acid shows a broad -OH stretch (2500-3000 cm⁻¹). The Imide shows distinct carbonyl doublets (1780 and 1710 cm⁻¹) and no broad -OH.
B. MTT Cytotoxicity Assay
Cell Lines: HeLa (ATCC CCL-2) and MCF-7 (ATCC HTB-22).
Preparation: Dissolve compounds in DMSO. Critical: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
Procedure:
Seed cells at
cells/well in 96-well plates. Incubate 24h.
Add compounds in serial dilutions (100, 50, 25, 12.5, 6.25, 0 µM).
PubChem. (2024).[1] 4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid (Compound Summary). National Library of Medicine. [Link]
Hall, I. H., et al. (1995). The cytotoxicity of N-pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide.[2] Biomedicine & Pharmacotherapy.[2][3][4][5][6][7] [Link]
Gao, S., et al. (2020).[4] Research progress in biological activities of succinimide derivatives.[8][4][5][6][9][10] Bioorganic Chemistry.[8][9] [Link]